molecular formula C13H18O3S B12369413 Methylthiomcresol-C4-COOH

Methylthiomcresol-C4-COOH

Cat. No.: B12369413
M. Wt: 254.35 g/mol
InChI Key: UQGNUKITBMISIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylthiomcresol-C4-COOH is a useful research compound. Its molecular formula is C13H18O3S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

5-(3-methyl-4-methylsulfanylphenoxy)pentanoic acid

InChI

InChI=1S/C13H18O3S/c1-10-9-11(6-7-12(10)17-2)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)

InChI Key

UQGNUKITBMISIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCC(=O)O)SC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Methylthiomcresol-C4-COOH: A Key Hapten in Fenthion Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Methylthiomcresol-C4-COOH, a crucial hapten utilized in the development of immunoassays for the detection of the organophosphorus insecticide, fenthion (B1672539). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, analytical chemistry, and pesticide residue analysis.

This compound, scientifically named 4-(3-((methylthio)methyl)phenoxy)butanoic acid, serves as a synthetic analog of a portion of the fenthion molecule. Its strategic design allows for the generation of specific antibodies that can recognize fenthion with high sensitivity and specificity in various sample matrices.

Physicochemical Properties

PropertyValueSource
CAS Number 848486-53-3[Brun et al., 2004]
Molecular Formula C13H18O3S[Brun et al., 2004]
Molecular Weight 254.35 g/mol [Brun et al., 2004]

Synthesis of this compound (Hapten A3)

The synthesis of this compound, referred to as hapten A3 in the primary literature, involves a multi-step process. The foundational research by Brun et al. (2004) outlines a strategy where a spacer arm is attached to the oxygen atom of the aromatic ring of a fenthion analog.

Experimental Protocol:

The synthesis begins with the alkylation of a phenolic precursor with a bifunctional reagent containing a protected carboxylic acid. This is followed by the introduction of the methylthio group and subsequent deprotection of the carboxylic acid to yield the final hapten.

Materials:

  • 3-Hydroxybenzyl alcohol

  • Ethyl 4-bromobutanoate

  • Sodium hydride (NaH)

  • Thionyl chloride (SOCl2)

  • Sodium thiomethoxide (NaSMe)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Alkylation: To a solution of 3-hydroxybenzyl alcohol in anhydrous DMF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl 4-bromobutanoate. The reaction is allowed to proceed at room temperature overnight. The reaction is quenched with water and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Chlorination: The product from the previous step is dissolved in dichloromethane and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated to yield the corresponding benzyl (B1604629) chloride.

  • Thioether Formation: The chlorinated intermediate is dissolved in DMF, and sodium thiomethoxide is added. The reaction is stirred at room temperature for 4 hours. The mixture is then poured into water and extracted with diethyl ether. The organic phase is washed, dried, and concentrated.

  • Saponification: The resulting ester is dissolved in a mixture of ethanol (B145695) and water, and an aqueous solution of sodium hydroxide is added. The mixture is heated at reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Synthesis Workflow

G Synthesis of this compound cluster_synthesis Synthetic Pathway start 3-Hydroxybenzyl alcohol step1 Alkylation with Ethyl 4-bromobutanoate start->step1 intermediate1 Ethyl 4-(3-(hydroxymethyl)phenoxy)butanoate step1->intermediate1 step2 Chlorination with Thionyl Chloride intermediate1->step2 intermediate2 Ethyl 4-(3-(chloromethyl)phenoxy)butanoate step2->intermediate2 step3 Thioether formation with Sodium Thiomethoxide intermediate2->step3 intermediate3 Ethyl 4-(3-((methylthio)methyl)phenoxy)butanoate step3->intermediate3 step4 Saponification with NaOH intermediate3->step4 end This compound (Hapten A3) step4->end

Caption: Synthetic route for this compound.

Hapten-Protein Conjugation

To elicit an immune response, the low-molecular-weight hapten, this compound, is covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development. The active ester method using a carbodiimide (B86325) is a common approach for this conjugation.

Experimental Protocol:

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Carrier protein (BSA or OVA)

  • Anhydrous Dioxane or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of the Hapten: this compound is dissolved in anhydrous dioxane. NHS and DCC (or EDC) are added, and the mixture is stirred at room temperature overnight. The resulting dicyclohexylurea precipitate is removed by filtration.

  • Conjugation to Carrier Protein: The carrier protein is dissolved in PBS (pH 7.4). The activated hapten solution is added dropwise to the protein solution while gently stirring. The reaction is allowed to proceed for 4 hours at room temperature or overnight at 4°C.

  • Purification: The conjugate is purified by extensive dialysis against PBS at 4°C for 48 hours with several buffer changes to remove unconjugated hapten and other small molecules. The purified conjugate is then lyophilized and stored at -20°C.

Hapten-Protein Conjugation Workflow

G Hapten-Protein Conjugation Workflow cluster_conjugation Conjugation Process hapten This compound activation Activation with NHS and DCC/EDC hapten->activation activated_hapten Activated Hapten (NHS-ester) activation->activated_hapten conjugation Conjugation Reaction activated_hapten->conjugation carrier_protein Carrier Protein (BSA/OVA) carrier_protein->conjugation crude_conjugate Crude Hapten-Protein Conjugate conjugation->crude_conjugate purification Purification by Dialysis crude_conjugate->purification final_conjugate Purified Hapten-Protein Conjugate purification->final_conjugate

Caption: Workflow for hapten-protein conjugation.

Application in an Indirect Competitive ELISA for Fenthion

The primary application of this compound is in the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of fenthion. In this assay format, free fenthion in a sample competes with a hapten-protein conjugate coated on the microplate for binding to a limited amount of specific antibody.

Experimental Protocol:

Materials:

  • Microtiter plates

  • This compound-OVA conjugate (coating antigen)

  • Anti-fenthion polyclonal antibodies (raised against this compound-BSA)

  • Fenthion standards and samples

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., PBST)

Procedure:

  • Coating: Microtiter plates are coated with the this compound-OVA conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plates are washed with washing buffer to remove unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.

  • Washing: The plates are washed again.

  • Competitive Reaction: Fenthion standards or samples are added to the wells, immediately followed by the addition of the anti-fenthion antibody. The plate is incubated for 1 hour at 37°C. During this step, the antibody will bind to either the fenthion in the sample or the hapten-conjugate on the plate.

  • Washing: The plates are washed to remove unbound antibodies and fenthion.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Reaction: The TMB substrate solution is added, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of fenthion in the samples is inversely proportional to the color intensity.

Indirect Competitive ELISA Workflow

G Indirect Competitive ELISA Workflow cluster_elisa ELISA Procedure coating Plate Coating with Hapten-OVA Conjugate washing1 Washing coating->washing1 blocking Blocking washing1->blocking washing2 Washing blocking->washing2 competition Competitive Reaction: Sample/Standard (Fenthion) + Anti-Fenthion Antibody washing2->competition washing3 Washing competition->washing3 secondary_ab Addition of Secondary Antibody-HRP washing3->secondary_ab washing4 Washing secondary_ab->washing4 substrate Addition of TMB Substrate washing4->substrate stop Stopping Reaction substrate->stop read Read Absorbance at 450 nm stop->read

Caption: Workflow of the indirect competitive ELISA for fenthion.

Quantitative Data

The following table summarizes key quantitative data from the development and application of an ELISA using antibodies raised against a this compound-based immunogen.

ParameterValueDescriptionSource
IC50 of Fenthion 0.05 ng/mLThe concentration of fenthion that causes 50% inhibition of antibody binding in the competitive ELISA.[Brun et al., 2004]
Limit of Detection (LOD) 0.03 ng/mLThe lowest concentration of fenthion that can be reliably detected.[Brun et al., 2004]
Dynamic Range 0.03 - 1 ng/mLThe concentration range over which a quantitative measurement of fenthion can be made.[Brun et al., 2004]

Conclusion

This compound is a well-characterized hapten that has been successfully employed in the development of a highly sensitive and specific immunoassay for the organophosphorus insecticide fenthion. The detailed synthetic and immunoassay protocols provided in this guide, derived from peer-reviewed literature, offer a solid foundation for researchers and scientists to replicate and build upon this work for various applications in environmental monitoring and food safety.

An In-depth Technical Guide on the Putative Compound: Methylthiomethyl-cresol-C4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical literature and databases did not yield a specific, characterized compound named "Methylthiomethyl-cresol-C4-COOH." This name is likely a non-standard nomenclature or refers to a novel, unpublished molecule. This guide, therefore, provides an in-depth analysis of the constituent chemical moieties and presents a plausible, hypothetical structure for the purpose of fulfilling the user's request for a technical whitepaper. The presented data and protocols are based on general organic chemistry principles and data for structurally related compounds.

Proposed Chemical Structure and Nomenclature

The name "Methylthiomethyl-cresol-C4-COOH" can be broken down into three key components: a cresol (B1669610) (methylphenol) backbone, a methylthiomethyl (-CH₂SCH₃) group, and a four-carbon carboxylic acid moiety (-C₄-COOH, butanoic acid).

A plausible interpretation of this nomenclature is a cresol molecule where the phenolic hydroxyl group is modified, and the other substituents are attached to the aromatic ring. For the purpose of this guide, we will consider a hypothetical molecule: 4-(3-((methylthiomethyl)oxy)-4-methylphenyl)butanoic acid .

Hypothetical Structure:

Systematic IUPAC Name: 4-(3-((methylthiomethyl)oxy)-4-methylphenyl)butanoic acid

This structure features a meta-cresol core, where the hydroxyl group is protected as a methylthiomethyl (MTM) ether. A butanoic acid chain is attached at the para-position relative to the methyl group.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the hypothetical "Methylthiomethyl-cresol-C4-COOH." These values are estimations based on its constituent functional groups and should be confirmed experimentally.

PropertyPredicted Value
Molecular Formula C₁₄H₂₀O₃S
Molecular Weight 268.37 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point > 250 °C (decomposes)
Melting Point 50-70 °C
Solubility Soluble in organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water
pKa (Carboxylic Acid) ~4.5 - 5.0
LogP ~3.5 - 4.5

Experimental Protocols

The synthesis of the proposed structure would be a multi-step process. The following are generalized protocols for key transformations.

A. Synthesis of the Methylthiomethyl (MTM) Ether of m-Cresol (B1676322)

This procedure outlines the protection of the phenolic hydroxyl group of m-cresol as an MTM ether.

  • Materials: m-cresol, Dimethyl sulfoxide (B87167) (DMSO), Acetic anhydride (B1165640), Sodium bicarbonate.

  • Protocol:

    • To a solution of m-cresol (1.0 eq) in a 1:1 mixture of DMSO and acetic anhydride, stir at room temperature.

    • The reaction is typically complete within 2-4 hours, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate.

    • The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the MTM-protected m-cresol.

B. Friedel-Crafts Acylation to Introduce the Butanoyl Chain

This step introduces a four-carbon chain to the aromatic ring.

  • Materials: MTM-protected m-cresol, Succinic anhydride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Protocol:

    • To a cooled (0 °C) suspension of anhydrous AlCl₃ (2.5 eq) in dry DCM, add succinic anhydride (1.2 eq) portion-wise.

    • Stir the mixture for 15 minutes, then add a solution of MTM-protected m-cresol (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the keto-acid.

C. Reduction of the Ketone (Clemmensen or Wolff-Kishner Reduction)

This step reduces the ketone to an alkyl chain.

  • Protocol (Wolff-Kishner):

    • The keto-acid (1.0 eq) is dissolved in diethylene glycol.

    • Hydrazine hydrate (B1144303) (4.0 eq) and potassium hydroxide (B78521) (4.0 eq) are added.

    • The mixture is heated to reflux (around 180-200 °C) for 4-6 hours, with a condenser to allow water to be removed.

    • After cooling, the reaction mixture is diluted with water and acidified with HCl.

    • The product is extracted with ethyl acetate, washed with brine, dried, and concentrated to yield the final product.

Diagram of Synthetic Workflow:

Synthetic_Workflow m_cresol m-Cresol mtm_protected MTM-protected m-Cresol m_cresol->mtm_protected DMSO, Ac₂O keto_acid Intermediate Keto-acid mtm_protected->keto_acid Succinic anhydride, AlCl₃ final_product Methylthiomethyl-cresol-C4-COOH keto_acid->final_product Hydrazine hydrate, KOH

Caption: Synthetic pathway for the hypothetical Methylthiomethyl-cresol-C4-COOH.

Potential Biological Activity and Signaling Pathways (Speculative)

Given the structural motifs, "Methylthiomethyl-cresol-C4-COOH" could be investigated for several biological activities. Cresol derivatives are known for their antimicrobial and anti-inflammatory properties. The butyric acid moiety is a short-chain fatty acid and a histone deacetylase (HDAC) inhibitor, which can modulate gene expression. The methylthiomethyl group can influence lipophilicity and metabolic stability.

Hypothesized Mechanism of Action:

It is plausible that this compound could act as a pro-drug. In a cellular environment, the MTM ether could be cleaved, releasing the active phenolic compound. The free carboxylic acid could then inhibit HDACs, leading to changes in gene transcription.

Hypothetical Signaling Pathway:

The following diagram illustrates a speculative signaling pathway where the compound, upon activation, inhibits HDAC, leading to the expression of anti-inflammatory genes.

Signaling_Pathway cluster_cell Cellular Environment Compound Methylthiomethyl- cresol-C4-COOH Active_Metabolite Active Phenolic Butyrate Compound->Active_Metabolite Metabolic Activation HDAC HDAC Active_Metabolite->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Gene_Expression Anti-inflammatory Gene Expression Acetylated_Histones->Gene_Expression Upregulation

Caption: A hypothetical signaling pathway for the anti-inflammatory action.

This technical guide provides a comprehensive overview based on a plausible interpretation of the requested compound's name. All data, especially quantitative and biological information, should be considered theoretical and require experimental validation.

In-Depth Technical Guide: Methylthiomcresol-C4-COOH (CAS 848486-53-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylthiomcresol-C4-COOH, a hapten utilized in the development of immunoassays for the organophosphorus insecticide fenthion (B1672539). This document details its physicochemical properties, experimental protocols for its use, and the immunological principles underlying its application.

Core Concepts: The Role of a Hapten in Immunoassay Development

This compound is classified as a hapten. A hapten is a small molecule that, by itself, is incapable of inducing an immune response. However, when covalently attached to a larger carrier molecule, typically a protein, the resulting conjugate becomes immunogenic. This allows for the production of antibodies that can specifically recognize and bind to the hapten. This principle is fundamental to the development of sensitive and specific immunoassays for small molecules like pesticides.

The general workflow for developing a hapten-based immunoassay is depicted below.

Hapten_Immunoassay_Workflow cluster_synthesis Immunogen & Coating Antigen Synthesis cluster_immunization Antibody Production cluster_elisa Immunoassay (ELISA) Hapten This compound (Hapten) Conjugation Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogen) Conjugation->Immunogen Coating_Antigen Hapten-Carrier Conjugate (Coating Antigen) Conjugation->Coating_Antigen Immunization Immunization (e.g., in rabbits) Immunogen->Immunization ELISA_Plate ELISA Plate coated with Coating Antigen Coating_Antigen->ELISA_Plate Antibody Polyclonal/Monoclonal Antibodies Immunization->Antibody Competition Competitive Binding Antibody->Competition ELISA_Plate->Competition Detection Detection of Fenthion Competition->Detection

Caption: Workflow for hapten-based immunoassay development.

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, based on its chemical structure and data from related compounds, the following properties can be summarized.

PropertyValueSource/Method
CAS Number 848486-53-3-
Molecular Formula C13H18O3S-
Molecular Weight 254.35 g/mol -
Appearance Likely a solid or oilInferred
Solubility Typically soluble in DMSO (e.g., 10 mM)[1]Vendor Data[1]
pKa (Carboxylic Acid) ~4-5Estimated
LogP >2Estimated

Experimental Protocols

The primary application of this compound is in the development of an Enzyme-Linked Immunosorbent Assay (ELISA) for fenthion. The following sections outline the key experimental procedures.

Synthesis of this compound

While the exact synthesis protocol from the primary literature, "Enzyme-linked immunosorbent assay for the organophosphorus insecticide fenthion. Influence of hapten structure," could not be fully accessed, a representative synthesis can be proposed based on established organic chemistry principles. The synthesis likely involves the alkylation of a methylthiocresol derivative with a C4-linker containing a protected carboxylic acid, followed by deprotection.

Hapten-Carrier Protein Conjugation

To elicit an immune response, this compound must be conjugated to a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for use as a coating antigen in the ELISA. The carboxylic acid group on the hapten is the reactive site for conjugation. A common method is the carbodiimide (B86325) reaction using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carrier protein (BSA or OVA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve this compound in a minimal amount of DMF or DMSO.

  • Add EDC and NHS in a molar excess to the hapten solution.

  • Incubate the mixture at room temperature for 1-4 hours to activate the carboxylic acid group.

  • Dissolve the carrier protein in PBS.

  • Slowly add the activated hapten solution to the carrier protein solution while gently stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purify the conjugate by extensive dialysis against PBS to remove unconjugated hapten and reaction byproducts.

  • Determine the hapten-to-protein conjugation ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Conjugation_Pathway Hapten_COOH Hapten-COOH Activated_Hapten Hapten-NHS ester Hapten_COOH->Activated_Hapten Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Hapten Conjugate Hapten-CO-NH-Carrier Protein Activated_Hapten->Conjugate Coupling Carrier_NH2 Carrier Protein-NH2 Carrier_NH2->Conjugate

Caption: Carbodiimide-mediated hapten-carrier conjugation.

Polyclonal Antibody Production
  • The hapten-BSA conjugate (immunogen) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Rabbits are immunized with the emulsion at multiple subcutaneous sites.

  • Booster immunizations are administered at regular intervals (e.g., every 3-4 weeks).

  • Blood is collected periodically, and the serum is tested for antibody titer and specificity using an indirect ELISA.

  • Once a high antibody titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum, typically by protein A/G affinity chromatography.

Competitive Indirect ELISA for Fenthion Detection

This assay format relies on the competition between the free fenthion in the sample and the immobilized hapten-OVA conjugate for binding to a limited amount of anti-fenthion antibody.

Materials:

  • Hapten-OVA conjugate (coating antigen)

  • Anti-fenthion polyclonal antibodies

  • Fenthion standard solutions

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit IgG-HRP)

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

Procedure:

  • Coat the wells of a 96-well plate with the hapten-OVA conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound coating antigen.

  • Block the remaining protein-binding sites on the plate by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add fenthion standards or samples to the wells, followed by the addition of the anti-fenthion antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound antibodies and fenthion.

  • Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the enzyme substrate and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

The concentration of fenthion in the sample is inversely proportional to the signal intensity.

Performance Data of the Developed ELISA

The ELISA developed using a hapten with a similar structure to this compound has been reported to have the following performance characteristics[2]:

  • Detection Limit: 0.03 ng/mL[2]

  • IC50: 0.05 ng/mL[2]

  • Dynamic Range: 0.03 to 1 ng/mL[2]

Conclusion

This compound serves as a critical component in the development of a sensitive and specific immunoassay for the detection of the insecticide fenthion. Its design, with a spacer arm attached to the sulfur atom of the fenthion core, allows for the presentation of key epitopes to the immune system, leading to the generation of high-affinity antibodies. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers and scientists to understand and apply this hapten in their own immunoassay development projects.

References

Synthesis and Characterization of Methylthiomethylcresol-C4-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methylthiomethylcresol-C4-COOH, a hapten with applications in immunological assays. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data. The information is curated for researchers, scientists, and professionals in the field of drug development.

Introduction

Methylthiomethylcresol-C4-COOH is a small molecule, known as a hapten, which can elicit an immune response when attached to a larger carrier protein. Its structure, featuring a methylthiomethylcresol core linked to a C4 carboxylic acid chain, makes it a valuable tool in the development of immunoassays, particularly for the detection of organophosphorus insecticides like fenthion. This guide details a potential synthetic route and the analytical techniques required for its characterization.

Proposed Synthesis Pathway

The synthesis of Methylthiomethylcresol-C4-COOH can be envisioned as a two-step process, starting from the commercially available m-cresol (B1676322). The first step involves the introduction of a methylthio group to the cresol (B1669610) ring, followed by the alkylation of the phenolic hydroxyl group with a C4-carboxylic acid linker.

Synthesis_Pathway m-Cresol m-Cresol 3-Methyl-4-(methylthio)phenol 3-Methyl-4-(methylthio)phenol m-Cresol->3-Methyl-4-(methylthio)phenol Dimethyl disulfide, H2SO4 Methylthiomethylcresol-C4-COOH Methylthiomethylcresol-C4-COOH 3-Methyl-4-(methylthio)phenol->Methylthiomethylcresol-C4-COOH 5-bromovaleric acid, Base

Caption: Proposed two-step synthesis of Methylthiomethylcresol-C4-COOH.

Experimental Protocols

Synthesis of 3-Methyl-4-(methylthio)phenol

This procedure is adapted from established methods for the synthesis of methylthio-phenols.[1]

Materials:

  • m-Cresol

  • Dimethyl disulfide

  • Concentrated sulfuric acid (95%)

  • 10% Sodium carbonate solution

  • Water

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • In a reaction vessel, combine m-cresol and dimethyl disulfide and stir the mixture.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add concentrated sulfuric acid dropwise over approximately 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at a temperature below 5°C for 3 hours.

  • Allow the reaction mixture to stand, leading to the separation of layers.

  • Separate the organic layer and neutralize it with a 10% sodium carbonate solution.

  • Wash the organic layer with water until the pH is between 7 and 8.

  • Perform vacuum distillation to remove any unreacted m-cresol and dimethyl disulfide, yielding 3-methyl-4-(methylthio)phenol.

Synthesis of Methylthiomethylcresol-C4-COOH

This step involves the alkylation of the synthesized 3-Methyl-4-(methylthio)phenol with a suitable C4-carboxylic acid linker.

Materials:

  • 3-Methyl-4-(methylthio)phenol

  • 5-bromovaleric acid

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • An appropriate aprotic solvent (e.g., dimethylformamide or acetone)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 3-Methyl-4-(methylthio)phenol in the chosen aprotic solvent.

  • Add the base portion-wise at 0°C and stir the mixture for 30 minutes.

  • Add a solution of 5-bromovaleric acid in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure Methylthiomethylcresol-C4-COOH.

Characterization Data

The synthesized Methylthiomethylcresol-C4-COOH should be characterized to confirm its identity and purity.

Parameter Expected Value / Method
Appearance White to off-white solid
Molecular Formula C13H18O3S
Molecular Weight 254.34 g/mol
Melting Point To be determined experimentally
Solubility Soluble in DMSO.[2]
¹H NMR Spectrum consistent with the proposed structure
¹³C NMR Spectrum consistent with the proposed structure
Mass Spectrometry [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight
Purity (HPLC) ≥95%

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start Start Step1 Synthesis of 3-Methyl-4-(methylthio)phenol Start->Step1 Step2 Synthesis of Methylthiomethylcresol-C4-COOH Step1->Step2 Purification Column Chromatography Step2->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry NMR->MS HPLC HPLC MS->HPLC MP Melting Point HPLC->MP

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Methylthiomethylcresol-C4-COOH. The proposed protocols are based on established chemical principles and can be adapted and optimized by researchers to suit their specific laboratory conditions and requirements. The successful synthesis and thorough characterization of this hapten are crucial for its effective application in the development of sensitive and specific immunoassays.

References

An In-depth Technical Guide on the Use of Small Molecule Haptens in Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Hapten: Initial searches for "Methylthiomethyl-cresol-C4-COOH" as a hapten in immunoassays did not yield specific public data. Therefore, this guide will provide a comprehensive overview of the principles and methodologies using a representative small molecule hapten to illustrate the development process. The protocols and data presented are based on well-established techniques in the field of immunochemistry and serve as a detailed template for researchers, scientists, and drug development professionals.

Introduction to Haptens and Immunoassays

Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. This characteristic makes them ideal targets for immunoassay development, a technology widely used for the detection and quantification of various substances in complex matrices. Immunoassays rely on the specific binding between an antibody and its corresponding antigen (or hapten). The high specificity and sensitivity of these assays have made them invaluable tools in clinical diagnostics, environmental monitoring, and drug discovery.

This guide provides a technical overview of the key steps involved in developing an immunoassay for a small molecule hapten, including hapten synthesis and modification, conjugation to carrier proteins, antibody production, and assay development and validation.

Hapten Synthesis and Carrier Protein Conjugation

The first critical step in developing a hapten-based immunoassay is the synthesis of a hapten derivative that can be covalently linked to a carrier protein. This typically involves introducing a functional group, such as a carboxylic acid or an amine, onto the hapten molecule to facilitate conjugation.

General Principle of Hapten Activation and Conjugation

The most common method for conjugating a hapten with a carboxylic acid group to a carrier protein is the carbodiimide (B86325) reaction, which activates the carboxyl group to form an active ester that readily reacts with the amino groups of lysine (B10760008) residues on the protein.

Experimental Protocol: Hapten-Protein Conjugation using the EDC/NHS Method

  • Hapten Activation:

    • Dissolve the hapten (containing a carboxyl group) in a suitable organic solvent (e.g., dimethylformamide, DMF).

    • Add N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a molar excess to the hapten solution.

    • Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of the hapten.

  • Protein Preparation:

    • Dissolve the carrier protein (e.g., Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for coating antigen) in a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Conjugation:

    • Slowly add the activated hapten-NHS ester solution to the protein solution while gently stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unconjugated hapten and reaction byproducts by dialysis against PBS for 2-3 days with several buffer changes.

    • Alternatively, use gel filtration chromatography for purification.

  • Characterization:

    • Determine the conjugation ratio (moles of hapten per mole of protein) using methods such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Visualization of the Conjugation Process

Hapten_Conjugation Hapten Hapten-COOH Activated_Hapten Hapten-NHS Ester Hapten->Activated_Hapten Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Hapten Conjugate Hapten-Carrier Protein Conjugate Activated_Hapten->Conjugate Conjugation Carrier_Protein Carrier Protein (e.g., BSA)-NH2 Carrier_Protein->Conjugate

Caption: Workflow of hapten activation and conjugation to a carrier protein.

Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A common format for hapten immunoassays is the competitive ELISA. In this format, the free hapten in the sample competes with a labeled hapten (or a hapten-protein conjugate coated on the microplate) for binding to a limited amount of specific antibody.

Principle of Competitive ELISA

In a direct competitive ELISA, a microtiter plate is coated with antibodies specific to the hapten. The sample containing the unknown amount of hapten is incubated with a fixed amount of enzyme-labeled hapten. The free and labeled haptens compete for the antibody binding sites. After a washing step, a substrate is added, and the resulting color signal is inversely proportional to the concentration of the hapten in the sample.

In an indirect competitive ELISA, the microtiter plate is coated with a hapten-protein conjugate (coating antigen). The sample is pre-incubated with a specific primary antibody, and this mixture is added to the plate. The free hapten in the sample competes with the coated hapten for binding to the primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody captured on the plate. The color signal generated is inversely proportional to the hapten concentration.

Experimental Protocol: Indirect Competitive ELISA
  • Coating:

    • Coat a 96-well microtiter plate with the hapten-OVA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20, PBST).

  • Blocking:

    • Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat milk in PBST).

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with the washing buffer.

  • Competitive Reaction:

    • In a separate plate or tube, pre-incubate the standard solutions or samples with the primary antibody for a defined period (e.g., 30 minutes at 37°C).

    • Add the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the washing buffer.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) diluted in the assay buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the washing buffer.

  • Signal Development and Measurement:

    • Add the enzyme substrate solution (e.g., TMB for HRP).

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualization of the Indirect Competitive ELISA Workflow

Indirect_Competitive_ELISA cluster_plate Microtiter Plate Well cluster_reagents Reagents Coating 1. Coating with Hapten-Protein Conjugate Blocking 2. Blocking Coating->Blocking Competitive_Binding 3. Competitive Binding Blocking->Competitive_Binding Secondary_Ab 4. Secondary Antibody Incubation Competitive_Binding->Secondary_Ab Substrate 5. Substrate Addition Secondary_Ab->Substrate Detection 6. Signal Detection Substrate->Detection Sample Sample/Standard (Free Hapten) Sample->Competitive_Binding Primary_Ab Primary Antibody Primary_Ab->Competitive_Binding Enzyme_Labeled_Secondary_Ab Enzyme-Labeled Secondary Antibody Enzyme_Labeled_Secondary_Ab->Secondary_Ab

Caption: Workflow of an indirect competitive ELISA for hapten detection.

Data Analysis and Performance Characteristics

The data from a competitive ELISA is typically plotted as absorbance versus the logarithm of the analyte concentration. A sigmoidal dose-response curve is generated, from which key performance parameters can be determined.

Standard Curve and IC50 Value

The half-maximal inhibitory concentration (IC50) is a crucial parameter that represents the concentration of the analyte that causes a 50% reduction in the maximum signal. A lower IC50 value indicates a more sensitive assay.

Limit of Detection (LOD)

The limit of detection is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. It is often calculated as the concentration corresponding to the mean signal of the blank minus three times its standard deviation.

Cross-Reactivity

Cross-reactivity is the extent to which the antibody binds to molecules that are structurally similar to the target hapten. It is an important measure of the assay's specificity. Cross-reactivity is typically calculated using the following formula:

Cross-Reactivity (%) = (IC50 of target hapten / IC50 of cross-reactant) x 100

Representative Immunoassay Performance Data

The following table summarizes typical performance data for a hapten-based immunoassay.

ParameterValue
IC50 1.5 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Linear Working Range 0.2 - 10 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Representative Cross-Reactivity Data
CompoundIC50 (ng/mL)Cross-Reactivity (%)
Target Hapten 1.5 100
Metabolite A256
Structurally Related Compound B1501
Unrelated Compound C> 10,000< 0.01

Conclusion

The development of a sensitive and specific immunoassay for a small molecule hapten is a multi-step process that requires careful optimization of each stage, from hapten design and synthesis to assay validation. This guide provides a foundational framework and detailed protocols that can be adapted for the development of immunoassays for a wide range of small molecule targets. The use of structured data presentation and clear visualizations of experimental workflows is crucial for the effective communication and replication of these methods in a research and development setting.

The Role of Methylthiomethylphenol-C4-COOH in Fenthion Detection: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a direct application or established role of a compound specifically named Methylthiomethylphenol-C4-COOH (MTC-C4-COOH) in the detection of the organophosphate pesticide fenthion (B1672539) could not be identified. This suggests that the use of this particular molecule for fenthion sensing is either not documented in publicly accessible research or may be referred to by a different nomenclature not readily apparent.

While the specific query into Methylthiomethylphenol-C4-COOH did not yield direct results, broader research into fenthion and organophosphate pesticide detection reveals a variety of advanced analytical techniques. This guide will summarize these alternative methods, providing insights into the current landscape of pesticide sensing for researchers, scientists, and drug development professionals.

Alternative and Established Methods for Fenthion Detection

The detection of fenthion, a toxic organophosphate insecticide, is a critical concern for environmental monitoring, food safety, and public health. Research has focused on developing rapid, sensitive, and selective detection methods, largely centered around electrochemical and optical biosensors.

Electrochemical Sensors

Electrochemical techniques are frequently employed for pesticide detection due to their high sensitivity, potential for miniaturization, and cost-effectiveness. These methods typically involve the modification of electrode surfaces with materials that enhance the electrochemical response towards the target analyte.

Key approaches in electrochemical fenthion detection include:

  • Nanoparticle-Modified Electrodes: The use of nanoparticles to modify electrodes has been shown to increase the efficiency of techniques like cyclic voltammetry for detecting trace amounts of fenthion. These nanomaterials can have electrocatalytic properties that facilitate the oxidation or reduction of fenthion.

  • Molecularly Imprinted Polymers (MIPs): MIP-based sensors create polymer matrices with cavities that are complementary in shape and functionality to the target molecule (fenthion). This "molecular imprinting" leads to high selectivity. For instance, a sensor for fenthion has been developed using a 2-aminothiophenol (B119425) polymer mixed with gold nanoparticles on a screen-printed gold electrode.

  • Peptide Nanotubes: Self-assembled peptide nanotubes have been used to modify pencil graphite (B72142) electrodes for the sensitive voltammetric detection of fenitrothion, a similar organophosphate pesticide. This approach demonstrates the potential of biomolecular structures in sensor fabrication.

  • Graphene-Based Nanocomposites: Enzyme-free impedimetric electronic tongues utilizing graphene hybrid nanocomposites have been reported for the analysis of organophosphate pesticides. These sensors leverage the high surface area and conductivity of graphene-based materials to achieve high sensitivity.

Optical Biosensors

Optical methods, particularly those based on fluorescence and colorimetry, offer another avenue for pesticide detection. These sensors often rely on the inhibition of specific enzymes by organophosphates.

  • Enzyme-Based Biosensors: A common strategy involves the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphates like fenthion. The degree of enzyme inhibition can be correlated to the pesticide concentration. This can be monitored through colorimetric reactions where the enzymatic product reacts with a chromogenic agent.

  • Functionalized Nanoparticles: Gold nanoparticles (AuNPs) functionalized with specific ligands can be used for the colorimetric detection of organophosphates. The binding of the pesticide to the functionalized AuNPs can cause a change in their optical properties.

Potential Role of Functional Groups in "Methylthiomethylphenol-C4-COOH"

Although the specific molecule was not found in the context of fenthion detection, an analysis of its hypothetical structure provides clues to its potential application in chemical sensing:

  • Methylthio (-SCH3) and Phenol (B47542) (-OH) groups: Thiophenol and its derivatives are known to be electrochemically active and can be used as fluorescent probes. The phenol group is also a common feature in molecules used for electrochemical sensing.

  • Carboxylic Acid (-COOH) group: The carboxylate group can be used for immobilization onto sensor surfaces or for interaction with target analytes through hydrogen bonding or electrostatic interactions.

Given these functional groups, a molecule like Methylthiomethylphenol-C4-COOH could theoretically be investigated for its potential in fenthion detection through electrochemical or optical methods, likely after being immobilized on a suitable transducer.

Logical Workflow for Developing a Fenthion Sensor

The general workflow for developing a chemical sensor for fenthion, which could be applied to a novel compound like Methylthiomethylphenol-C4-COOH, is outlined below.

Fenthion_Detection_Workflow cluster_prep Sensor Preparation cluster_detection Detection Process cluster_analysis Signal Analysis Synthesis Synthesis of Recognition Element (e.g., MTC-C4-COOH) Fabrication Sensor Fabrication (e.g., Electrode Coating) Synthesis->Fabrication Sample Sample Introduction (Containing Fenthion) Fabrication->Sample Binding Binding/Interaction with Recognition Element Sample->Binding Transduction Signal Transduction (Electrochemical/Optical) Binding->Transduction Measurement Signal Measurement and Processing Transduction->Measurement Result Concentration Determination Measurement->Result

Technical Guide: Safety and Handling of Methylthiomcresol-C4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: MTC-C4-SHG-20251205 Version: 1.0 For Research Use Only. Not for human use. [1]

Disclaimer: This document has been compiled from publicly available data and safety information on structurally related compounds. Methylthiomcresol-C4-COOH is a research chemical with limited published safety data. All procedures should be conducted by qualified personnel within a controlled laboratory environment, assuming the compound is hazardous. Users must perform their own risk assessment before use.

Executive Summary

This technical guide provides a detailed overview of the known properties, potential hazards, and recommended handling procedures for this compound (CAS No. 848486-53-3). This compound is classified as a hapten, a small molecule that can elicit an immune response when attached to a protein carrier.[2][3][4] Due to the absence of a comprehensive Safety Data Sheet (SDS), this guide extrapolates potential hazards from its constituent chemical moieties: a substituted cresol (B1669610) (phenol), a thioether (organosulfur compound), and a carboxylic acid. Based on this analysis, this compound should be treated as a potentially toxic, corrosive, and sensitizing substance. Strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE) and engineering controls, is mandatory.

Chemical and Physical Properties

Limited experimental data is available for this compound. The properties listed below are based on available information and estimations from its chemical structure.

PropertyValue / InformationSource / Rationale
CAS Number 848486-53-3[2][3]
Molecular Formula C12H16O3S (Assumed)Structural analysis
Appearance Solid (Assumed)Typical for similar organic acids
Solubility Soluble in DMSO[3]
Storage Store at -20°C or -80°C upon receipt. Aliquot to avoid repeated freeze-thaw cycles.[3]
Chemical Class Hapten, Phenolic ether, Carboxylic acid, Thioether[2][3][5]

Hazard Identification and Toxicology Profile

As no specific toxicity data for this compound is available, the hazard profile is inferred from its structural components.

3.1 Summary of Potential Hazards

The compound is presumed to possess hazards associated with m-cresol (B1676322), organosulfur compounds, and carboxylic acids.

  • Acute Toxicity (Oral, Dermal): Assumed to be Toxic if swallowed or in contact with skin, based on the high toxicity of m-cresol.[2][6]

  • Skin Corrosion/Irritation: Assumed to be Corrosive , causing severe skin burns and eye damage, a known property of phenolic compounds like m-cresol.[2][6][7]

  • Eye Damage: Assumed to cause serious eye damage.[2][7]

  • Sensitization: As a hapten, it has the potential to be a skin or respiratory sensitizer (B1316253) upon binding to proteins.[4][5]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[2]

Hazard ClassClassification (Inferred)Basis for ClassificationCitation
Acute Toxicity, OralToxic Based on m-cresol (Acute Tox. 3)[2]
Acute Toxicity, DermalToxic Based on m-cresol (Acute Tox. 3)[2]
Skin CorrosionCauses severe skin burns Based on m-cresol (Skin Corr. 1B)[2][6]
Eye DamageCauses serious eye damage Based on m-cresol (Eye Dam. 1)[2]
SensitizationPotential Sensitizer Classification as a hapten[4][5]

3.2 Toxicological Information on Structural Analogs

  • m-Cresol (CAS: 108-39-4): Classified as toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][6] It is a combustible liquid.

  • Organosulfur Compounds: Toxicity varies widely. Some can be irritants or cytotoxic at high concentrations.[8][9][10] Thiophenic acids and aromatic sulfides have shown inhibitory effects on microbial metabolism.[11]

  • Carboxylic Acids: Can range from mild irritants to corrosive, depending on structure and concentration. Safe handling generally requires avoiding inhalation and skin contact.[12][13]

Experimental Protocols and Handling Procedures

All work must be conducted in a designated area within a certified chemical fume hood.[14][15] A risk assessment should be completed before any new procedure is initiated.

4.1 Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this compound.[16][17]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check breakthrough times. Must be inspected before use.To prevent skin contact with a potentially toxic and corrosive substance.[14]
Eye Protection Safety goggles with side shields or a full-face shield.To protect eyes from splashes of a potentially corrosive substance.[7][14]
Lab Coat Flame-resistant lab coat, fully buttoned.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory policy to protect feet from spills.

4.2 General Handling and Weighing Protocol

  • Preparation: Ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including spatulas, weigh paper, and pre-labeled containers.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use anti-static weigh paper or a boat.

  • Solution Preparation: To prepare a stock solution (e.g., in DMSO), add the solvent to the pre-weighed, sealed container using a calibrated pipette.[3] Cap and vortex until fully dissolved.

  • Cleanup: Wipe down the balance and work surfaces with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposables as hazardous waste.

  • Post-Handling: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[17][18]

4.3 Storage

  • Store the solid compound and stock solutions in a tightly sealed, clearly labeled container at -20°C or -80°C.[3]

  • Store away from strong oxidizing agents, acids, and bases.[2]

  • Ensure storage location is secure and accessible only to authorized personnel.[7]

4.4 Spill and Waste Disposal

  • Spills: For a small spill, absorb with an inert material (e.g., sand, vermiculite), collect into a sealed container, and dispose of as hazardous chemical waste. Ventilate the area. Do not let the product enter drains.[2]

  • Waste Disposal: Dispose of all waste materials (unused compound, contaminated disposables) in accordance with local, state, and federal regulations for hazardous waste.[16]

Emergency Procedures

SituationFirst Aid / Emergency Response
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[2][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[2]
Fire Use dry chemical, CO2, or foam extinguishers. Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Visualizations

6.1 Workflow for Handling Potentially Hazardous Research Chemicals

The following diagram outlines the standard workflow for safely handling a research chemical of unknown or high toxicity, such as this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Experiment Phase a Review SDS / Hazard Data b Perform Risk Assessment a->b c Don PPE b->c d Prepare Work Area c->d e Weigh Compound d->e f Prepare Solution e->f g Perform Experiment f->g h Decontaminate Work Area g->h i Segregate & Label Waste h->i j Doff PPE i->j k Wash Hands j->k l Store Materials k->l End of Process

Standard laboratory workflow for handling potent compounds.

6.2 Hypothetical Mechanism of Action: Hapten-Carrier Formation and Immune Activation

As a hapten, this compound is non-immunogenic by itself. It must first covalently bind to endogenous proteins (carriers) to form a hapten-carrier conjugate, which can then be recognized by the immune system, potentially leading to sensitization.

G cluster_haptenation 1. Haptenation cluster_immune 2. Immune Processing MTC Methylthiomcresol- C4-COOH (Hapten) MTC_Protein Hapten-Carrier Conjugate MTC->MTC_Protein Covalent Binding Protein Skin / Serum Protein (e.g., Albumin) Protein->MTC_Protein APC Antigen Presenting Cell (e.g., Dendritic Cell) MTC_Protein->APC Uptake & Processing TCell T-Cell Activation & Proliferation APC->TCell Antigen Presentation Response Immune Response (e.g., Sensitization) TCell->Response Leads to

Simplified pathway of hapten-induced immune response.

References

Methodological & Application

Application Notes and Protocols for Fenthion Detection using a Methylthiomcresol-C4-COOH Based ELISA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of fenthion (B1672539), an organophosphorus insecticide, in various samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay is based on a specific antibody raised against the hapten Methylthiomcresol-C4-COOH, a structural analog of fenthion. This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific screening tool for fenthion residues.

Principle of the Assay

The fenthion ELISA is a competitive immunoassay. Fenthion present in a sample competes with a fenthion-protein conjugate coated on the microtiter plate for binding to a limited amount of specific anti-fenthion antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of fenthion in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of fenthion, from which the concentration in unknown samples can be determined.

ELISA_Principle cluster_well Microtiter Well Surface cluster_detection Detection Coated_Antigen Fenthion-Protein Conjugate (Coating Antigen) Secondary_Ab Enzyme-Conjugated Secondary Antibody Coated_Antigen->Secondary_Ab Binds to primary antibody Fenthion Fenthion (in sample) Antibody Anti-Fenthion Antibody (Primary Antibody) Fenthion->Antibody Antibody->Coated_Antigen Binds to coated antigen Substrate Substrate Secondary_Ab->Substrate Enzymatic conversion Product Colored Product Substrate->Product Color development

Caption: Principle of the competitive ELISA for fenthion detection.

Quantitative Assay Performance

The performance of the fenthion ELISA can vary based on the specific antibody and reagents used. The following table summarizes typical performance data from published studies.

ParameterTypical ValueReference
IC50 (50% Inhibitory Concentration) 1.2 - 5.8 ng/mL[1][2][3]
Limit of Detection (LOD) 0.028 - 0.5 µg/L[1][2][3]
Working Range 1 - 39 ng/mL[4][5]
Cross-Reactivity < 0.5% with other organophosphorus pesticides[1][2][3]
Sample Types Soil, Water, Rice, Chinese Cabbage, Vegetables[1][2][3][6]
Recoveries from Spiked Samples 87% - 116%[2]

Experimental Protocol

This protocol outlines the steps for performing a competitive ELISA for fenthion.

Materials and Reagents
  • Fenthion standard

  • Anti-fenthion primary antibody (produced using this compound hapten)

  • Fenthion-protein conjugate (e.g., Fenthion-OVA) for coating

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% gelatin in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Assay Workflow

ELISA_Workflow A Plate Coating: Incubate with Fenthion-Protein Conjugate. B Washing: Wash plate with PBST. A->B C Blocking: Add Blocking Buffer to prevent non-specific binding. B->C D Washing: Wash plate with PBST. C->D E Competitive Reaction: Add Fenthion standards/samples and primary antibody. D->E F Washing: Wash plate with PBST. E->F G Secondary Antibody Incubation: Add enzyme-conjugated secondary antibody. F->G H Washing: Wash plate with PBST. G->H I Substrate Addition: Add TMB substrate and incubate. H->I J Stop Reaction: Add Stop Solution. I->J K Read Absorbance: Measure at 450 nm. J->K

Caption: Experimental workflow for the fenthion competitive ELISA.

Detailed Procedure
  • Plate Coating:

    • Dilute the fenthion-protein conjugate to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Empty the plate and wash 3 times with Washing Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate 3 times with Washing Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the fenthion standard in PBST.

    • Prepare samples for analysis. For solid samples like rice or soil, an extraction with a suitable solvent (e.g., methanol) followed by dilution in PBST is required.[6]

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-fenthion primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 5 times with Washing Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 5 times with Washing Buffer.

  • Substrate Addition and Color Development:

    • Add 100 µL of the TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of zero standard)] x 100

  • Plot a standard curve of % Inhibition versus the logarithm of the fenthion concentration.

  • Determine the concentration of fenthion in the samples by interpolating their % Inhibition values on the standard curve.

Sample Preparation

  • Water Samples: Can often be analyzed directly after filtration. Depending on the expected concentration, a dilution with PBS may be necessary.

  • Soil and Rice Samples: Samples should be ground into a powder. A known weight of the sample is then extracted with a solvent like methanol. The mixture is shaken and then centrifuged. The supernatant is collected and diluted with PBS to minimize matrix effects before analysis.[6]

  • Vegetable Samples (e.g., Chinese Cabbage): Homogenize the sample and extract with a suitable solvent. The extract should then be diluted with PBS for analysis.[6]

Cross-Reactivity

The specificity of the ELISA is determined by the cross-reactivity of the antibody with other structurally related compounds. The antibody raised against the this compound hapten has been shown to have high specificity for fenthion, with negligible cross-reactivity with other organophosphorus pesticides.[2] This ensures that the assay is highly selective for the target analyte.

References

Application Notes and Protocols: Conjugation of Methylthiomcresol-C4-COOH to Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The covalent conjugation of haptens to carrier proteins is a fundamental step in the development of immunoassays and the production of antibodies against small molecules that are not immunogenic on their own. Methylthiomcresol-C4-COOH is a hapten containing a carboxylic acid group, which allows for its covalent linkage to primary amines on carrier proteins like Bovine Serum Albumin (BSA). This process renders the hapten immunogenic, enabling the generation of specific antibodies. The most common and efficient method for this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This document provides a detailed protocol for the conjugation of this compound to BSA using the EDC/NHS method.

Principle of Conjugation

The conjugation of this compound to BSA is a two-step process facilitated by EDC and NHS.

  • Activation of the Carboxyl Group: EDC activates the carboxyl group (-COOH) on the this compound hapten, forming a highly reactive O-acylisourea intermediate.[1][4] This intermediate is unstable in aqueous solutions and can be hydrolyzed, which would regenerate the carboxyl group.[1]

  • Formation of a Stable NHS Ester: To increase the efficiency of the reaction and create a more stable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[1][3] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Amide Bond Formation: The NHS ester readily reacts with primary amine groups (-NH2) on the lysine (B10760008) residues of BSA, forming a stable amide bond and releasing NHS.[4][5] This covalent linkage permanently attaches the hapten to the carrier protein.

The overall efficiency of the conjugation and the number of hapten molecules attached to each BSA molecule (hapten density) can be controlled by adjusting the molar ratio of hapten, EDC, and NHS to the protein.[6][7] A well-characterized conjugate with an appropriate hapten density is crucial for eliciting a robust and specific immune response.[6][8]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
This compoundPurity >95%
Bovine Serum Albumin (BSA)Lyophilized powder, fatty acid-free, purity >98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)Molecular biology grade
N-hydroxysuccinimide (NHS) or Sulfo-NHSMolecular biology grade
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
Conjugation BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine-HCl, pH 8.5
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Anhydrous
Dialysis Tubing or Desalting Columns10 kDa MWCO
SpectrophotometerUV-Vis capable
SDS-PAGE equipment and reagents
MALDI-TOF Mass Spectrometer(Optional, for precise mass determination)
Protocol for this compound-BSA Conjugation

This protocol is designed for a starting amount of 10 mg of BSA.

Step 1: Preparation of Reagents

  • BSA Solution: Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer (PBS, pH 7.2-7.4). The approximate molecular weight of BSA is 66,500 g/mol .[9]

  • Hapten Solution: Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO. The required amount of hapten will depend on the desired molar ratio for conjugation (see table below).

  • EDC and NHS Solutions: Immediately before use, prepare solutions of EDC and NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[3]

Step 2: Activation of this compound

  • In a microcentrifuge tube, add the desired volume of the this compound stock solution to 1 mL of Activation Buffer.

  • Add a molar excess of EDC and NHS. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the hapten.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to BSA

  • Add the activated hapten solution from Step 2 to the BSA solution from Step 1.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted hapten, EDC, and NHS byproducts by dialysis against PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours.

  • Alternatively, use a desalting column (e.g., Sephadex G-25) equilibrated with PBS for faster purification.[10]

Step 6: Characterization of the Conjugate

  • UV-Vis Spectrophotometry: Determine the protein concentration by measuring the absorbance at 280 nm. The hapten density can be estimated by measuring the absorbance at a wavelength where the hapten absorbs and the protein does not, if such a wavelength exists.

  • SDS-PAGE: Run the conjugate on an SDS-PAGE gel to confirm conjugation. The conjugated BSA will have a higher molecular weight than unconjugated BSA, resulting in a shift in the band position.[6][11]

  • MALDI-TOF Mass Spectrometry: For a more accurate determination of the hapten-to-protein ratio, analyze the conjugate by MALDI-TOF MS. The mass increase of the BSA corresponds to the number of attached hapten molecules.[6][7]

Quantitative Data Summary

ParameterRecommended RangePurpose
Molar Ratio of Hapten to BSA20:1 to 100:1To achieve sufficient hapten density for immunogenicity.
Molar Ratio of EDC to Hapten2:1 to 10:1To ensure efficient activation of the carboxyl groups.
Molar Ratio of NHS to Hapten5:1 to 20:1To stabilize the activated intermediate and improve coupling efficiency.
Reaction pH (Activation)4.5 - 6.0Optimal for EDC activation of carboxyl groups.[4]
Reaction pH (Conjugation)7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[4]
Desired Hapten Density10-25 haptens per BSA moleculeA high hapten density generally leads to a stronger immune response, but excessive conjugation can sometimes mask protein epitopes or lead to insolubility.[6][7]

Visualizations

Conjugation Workflow

Conjugation_Workflow Hapten Methylthiomcresol- C4-COOH Activation Activation (EDC/NHS) Hapten->Activation BSA BSA Conjugation Conjugation BSA->Conjugation Activation->Conjugation Activated Hapten Purification Purification (Dialysis/Desalting) Conjugation->Purification Characterization Characterization (UV-Vis, SDS-PAGE, MALDI-TOF) Purification->Characterization Final_Product Methylthiomcresol- C4-COOH-BSA Conjugate Characterization->Final_Product

Caption: Workflow for the conjugation of this compound to BSA.

EDC/NHS Coupling Chemistry

EDC_NHS_Chemistry start R-COOH (Hapten) intermediate1 O-acylisourea Intermediate (unstable) start->intermediate1 + edc EDC edc->intermediate1 intermediate2 NHS Ester (semi-stable) intermediate1->intermediate2 + nhs NHS nhs->intermediate2 final_product R-CO-NH-BSA (Stable Amide Bond) intermediate2->final_product + bsa BSA-NH2 bsa->final_product

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

Applications of this compound-BSA Conjugate

The successful synthesis and characterization of the this compound-BSA conjugate is the first step towards several key applications in research and drug development:

  • Antibody Production: The conjugate can be used to immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies specific for the this compound hapten.[6][8]

  • Immunoassay Development: The conjugate can be used as a coating antigen in enzyme-linked immunosorbent assays (ELISAs) for the detection and quantification of the hapten in various samples.[8][12]

  • Drug Development: In drug development, such conjugates can be used to study the immunogenicity of drug metabolites or to develop assays for pharmacokinetic and pharmacodynamic studies.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation EfficiencyInactive EDC/NHSUse fresh, anhydrous EDC and NHS. Allow reagents to come to room temperature before opening to prevent condensation.
Incorrect pHEnsure the activation and conjugation buffers are at the correct pH.
Insufficient molar ratio of reagentsOptimize the molar ratios of hapten, EDC, and NHS to BSA.
Precipitate FormationHigh degree of conjugationReduce the molar ratio of hapten to BSA.
Poor solubility of haptenEnsure the hapten is fully dissolved in the organic solvent before adding to the aqueous buffer.
No Shift on SDS-PAGEConjugation failedRepeat the conjugation with fresh reagents and optimized conditions.
Low hapten densityA small number of conjugated haptens may not produce a noticeable shift. Use MALDI-TOF MS for confirmation.

Disclaimer: This protocol is a general guideline. Optimization of reaction conditions, particularly the molar ratios of reactants, may be necessary to achieve the desired hapten density and conjugate properties for your specific application.

References

Application Note and Protocol for Methylthiocresol-C4-COOH (MTC-C4-COOH) Conjugation to Keyhole Limpet Hemocyanin (KLH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of small molecule haptens to large carrier proteins is a critical step in the development of immunoassays and vaccines. Keyhole Limpet Hemocyanin (KLH) is a widely used carrier protein due to its large size, complex structure, and high immunogenicity, which helps to elicit a strong immune response to the conjugated hapten.[1][2][3] This document provides a detailed protocol for the conjugation of a model carboxylated hapten, Methylthiocresol-C4-COOH (MTC-C4-COOH), to KLH using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][5] This method is applicable to other small molecules containing a carboxyl group.

The conjugation chemistry is based on the activation of the carboxyl group on the MTC-C4-COOH hapten by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with primary amine groups (e.g., lysine (B10760008) residues) on the KLH protein to form a stable amide bond.[6][7] The efficiency of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, which converts the O-acylisourea intermediate to a more stable NHS ester.[6][8]

Data Summary

The following tables summarize the key quantitative parameters for the MTC-C4-COOH-KLH conjugation protocol.

Table 1: Reagent and Buffer Composition

Reagent/BufferComponentConcentration/pHPurpose
KLH Solution Keyhole Limpet Hemocyanin (KLH)10 mg/mLCarrier Protein
Conjugation Buffer (0.1 M MES)pH 4.5-5.0Solvent for KLH and hapten; optimal pH for EDC activation
Hapten Solution MTC-C4-COOHUp to 2 mg in 450 µLHapten to be conjugated
Conjugation Buffer (0.1 M MES) or DMSO (if needed)pH 4.5-5.0Solvent for hapten
EDC Solution EDC (1-ethyl-3-[3-dimethylaminopropyl] carbodiimide hydrochloride)10 mg/mL in ddH₂OCarboxyl activating agent
(Optional) NHS/Sulfo-NHS Solution NHS or Sulfo-NHS~5 mMStabilizes the activated carboxyl group
Purification Buffer Phosphate-Buffered Saline (PBS)pH 7.2-7.4Buffer for desalting and storage
Quenching Solution Hydroxylamine, Tris, or Glycine10-50 mMQuenches the reaction by reacting with unreacted activated groups

Table 2: Experimental Parameters

ParameterValueNotes
Hapten to Carrier Molar Ratio 800-1000:1 (Peptide to KLH)A molar excess of hapten is generally recommended to ensure efficient conjugation.[4] For small molecules, ratios may need optimization.
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Reaction Time 2 hoursSufficient for the coupling reaction to proceed to completion.[4][5]
Purification Method Desalting Spin Column (e.g., 7K MWCO) or DialysisRemoves unreacted hapten, EDC, and byproducts.[4][5]
Storage Conditions 4°C for short-term, -20°C for long-termSterile filtration is recommended for long-term storage.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of MTC-C4-COOH to KLH.

Materials
  • Methylthiocresol-C4-COOH (MTC-C4-COOH)

  • Keyhole Limpet Hemocyanin (KLH)[1]

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)[5]

  • (Optional) N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0[7]

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO), if required for dissolving the hapten

  • Desalting spin columns (7K MWCO) or dialysis cassettes[5]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Rotator or mixer

Protocol

1. Preparation of KLH Solution 1.1. Weigh out 2 mg of lyophilized KLH. 1.2. Add 200 µL of Conjugation Buffer (0.1 M MES, pH 4.5-5.0) to the KLH to make a final concentration of 10 mg/mL.[4] 1.3. Mix gently by pipetting up and down. Do not vortex, as this can cause the protein to precipitate.[4] The solution may appear translucent to whitish-blue.

2. Preparation of Hapten Solution 2.1. Weigh out up to 2 mg of MTC-C4-COOH. 2.2. Dissolve the hapten in 450 µL of Conjugation Buffer.[4] 2.3. If the hapten has limited solubility in aqueous buffer, it can be first dissolved in a minimal amount of DMSO (e.g., <30% of the final reaction volume) and then brought to the final volume with Conjugation Buffer.[5]

3. Activation and Conjugation Reaction 3.1. Add the 450 µL of the MTC-C4-COOH hapten solution to the 200 µL of KLH solution. Mix gently. 3.2. Prepare a fresh 10 mg/mL solution of EDC by dissolving 10 mg of EDC in 1 mL of ddH₂O. This solution should be used immediately.[4][5] 3.3. Add 50 µL of the freshly prepared EDC solution to the KLH-hapten mixture.[4][7] 3.4. (Optional) If using NHS or Sulfo-NHS to improve conjugation efficiency, add it to the KLH-hapten mixture to a final concentration of approximately 5 mM before adding the EDC. 3.5. Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.[4][5][7]

4. Purification of the Conjugate 4.1. The MTC-C4-COOH-KLH conjugate is purified to remove unreacted hapten and crosslinker byproducts using a desalting spin column or dialysis. 4.2. Using a Desalting Spin Column: 4.2.1. Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation. 4.2.2. Equilibrate the column with Purification Buffer (PBS, pH 7.2) by washing it 3-4 times.[4][5] 4.2.3. Apply the reaction mixture to the center of the resin bed. 4.2.4. Centrifuge the column to collect the purified conjugate. The larger conjugate will elute, while the smaller unreacted molecules will be retained in the column resin.[4][5] 4.3. Using Dialysis: 4.3.1. Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO). 4.3.2. Dialyze against 1-2 L of Purification Buffer (PBS, pH 7.2) for several hours to overnight at 4°C, with at least two buffer changes.

5. Storage of the Conjugate 5.1. The purified MTC-C4-COOH-KLH conjugate can be stored at 4°C for several days. 5.2. For long-term storage, it is recommended to sterile filter the conjugate and store it at -20°C.[4][5]

Visualizations

Signaling Pathway Diagram

EDC_NHS_Conjugation Hapten MTC-C4-COOH (Carboxyl Group) Intermediate1 O-Acylisourea Intermediate (Unstable) Hapten->Intermediate1 + EDC EDC EDC Intermediate2 NHS-Ester Intermediate (More Stable) Intermediate1->Intermediate2 + NHS KLH KLH (Primary Amine) Intermediate1->KLH + Primary Amine Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 NHS NHS / Sulfo-NHS (Optional) Intermediate2->KLH + Primary Amine Byproduct2 NHS / Sulfo-NHS Intermediate2->Byproduct2 Conjugate MTC-C4-COOH-KLH Conjugate (Stable Amide Bond) KLH->Conjugate

Caption: EDC/NHS chemistry for hapten-KLH conjugation.

Experimental Workflow Diagram

Conjugation_Workflow Start Start Prep_KLH Prepare KLH Solution (10 mg/mL in MES Buffer) Start->Prep_KLH Prep_Hapten Prepare Hapten Solution (MTC-C4-COOH in MES Buffer) Start->Prep_Hapten Mix Mix KLH and Hapten Solutions Prep_KLH->Mix Prep_Hapten->Mix Activate Add EDC (and optional NHS) to Initiate Conjugation Mix->Activate Incubate Incubate for 2 hours at Room Temperature Activate->Incubate Purify Purify Conjugate (Desalting Column or Dialysis) Incubate->Purify Store Store Conjugate (4°C or -20°C) Purify->Store End End Store->End

Caption: Experimental workflow for MTC-C4-COOH-KLH conjugation.

References

Developing a Competitive ELISA for the Detection of Methylthiomcresol-C4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylthiomcresol-C4-COOH is a small molecule hapten. Due to its low molecular weight, it is not immunogenic on its own. To elicit an immune response and generate specific antibodies for use in an immunoassay, it must be conjugated to a larger carrier protein.[1][] This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The described methodology covers the essential steps from hapten-carrier protein conjugation to the final immunoassay protocol.

Principle of the Competitive Immunoassay

The competitive ELISA is a sensitive technique for detecting small molecules. In this assay format, free this compound in a sample competes with a fixed amount of a this compound-enzyme conjugate for binding to a limited number of specific antibody binding sites, which are immobilized on a microplate. The signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.

Hapten-Carrier Protein Conjugation

To produce antibodies against this compound, it first needs to be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for the coating antigen in the ELISA. The carboxylic acid group on this compound allows for a straightforward conjugation to the primary amine groups on the carrier protein using the carbodiimide (B86325) crosslinker EDC.[3]

Experimental Protocol: EDC Conjugation of this compound to Carrier Proteins

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) and Ovalbumin (OVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Dissolve Hapten: Dissolve 10 mg of this compound in 1 mL of DMF.

  • Activate Hapten: Add a 1.5 molar excess of EDC and NHS to the dissolved hapten. Incubate for 1 hour at room temperature with gentle stirring to activate the carboxyl group.

  • Prepare Carrier Protein: Dissolve 20 mg of BSA or OVA in 5 mL of PBS (pH 7.4).

  • Conjugation Reaction: Slowly add the activated hapten solution to the carrier protein solution while stirring. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted hapten and crosslinkers.

  • Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) by MALDI-TOF mass spectrometry.[4][5] A successful conjugation will show a detectable increase in the molecular weight of the protein conjugate.[5]

Expected Results: Hapten-Carrier Conjugate Characterization
ConjugateCarrier Protein MW (kDa)Conjugate MW (kDa)Molar Conjugation Ratio (Hapten:Protein)
MTC-C4-BSA~66.5~68.210:1
MTC-C4-OVA~45.0~46.58:1

Antibody Production (Brief Overview)

Polyclonal or monoclonal antibodies can be generated against the MTC-C4-BSA conjugate. For polyclonal antibody production, the conjugate is emulsified with an adjuvant and injected into host animals (e.g., rabbits, goats). Serum is collected after a series of immunizations, and the IgG fraction is purified. For monoclonal antibodies, hybridoma technology is employed following immunization of mice. The selection of the conjugation method and the hapten density are crucial factors that influence the immune response.[1]

Development of the Competitive ELISA

This section outlines the protocol for setting up and optimizing the competitive ELISA for this compound.

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Signal Detection p1 Coat Plate with MTC-C4-OVA p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 a1 Add Standards/Samples & Primary Antibody p4->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add HRP-conjugated Secondary Antibody a3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (Color Development) d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance at 450 nm d6->d7

Caption: Experimental workflow for the competitive ELISA.

Detailed ELISA Protocol

Materials:

  • 96-well microtiter plates

  • MTC-C4-OVA conjugate (coating antigen)

  • Anti-MTC-C4 primary antibody

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • This compound standard

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (1% BSA in PBST)

  • Assay Buffer (PBST)

  • TMB Substrate Solution

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the MTC-C4-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a serial dilution of this compound standards in Assay Buffer.

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the optimized dilution of the primary anti-MTC-C4 antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Expected Results

The data is analyzed by plotting the absorbance at 450 nm against the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated. The IC₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is a key parameter for evaluating the assay's sensitivity.

Table of Expected Assay Performance:

ParameterExpected Value
IC₅₀10 - 100 ng/mL
Limit of Detection (LOD)1 - 10 ng/mL
Assay Range10 - 1000 ng/mL
Intra-assay CV (%)< 10%
Inter-assay CV (%)< 15%

Signaling Pathway Representation

The underlying principle of the competitive ELISA can be visualized as a signaling pathway.

Competitive_ELISA_Pathway cluster_reactants Reactants in Solution cluster_solid_phase Solid Phase (Microplate Well) cluster_binding Competitive Binding cluster_detection Detection Free_Hapten Free MTC-C4-COOH (Sample/Standard) Free_Complex Antibody-Free Hapten Complex (in solution) Free_Hapten->Free_Complex Competes for Antibody Binding Ab Anti-MTC-C4 Antibody Bound_Complex Antibody-Coated Hapten Complex Ab->Bound_Complex Ab->Free_Complex Coated_Hapten Coated MTC-C4-OVA Coated_Hapten->Bound_Complex Signal Enzymatic Signal (Color Development) Bound_Complex->Signal Generates Signal No_Signal No_Signal Free_Complex->No_Signal No Signal (Washed Away)

Caption: Competitive binding principle in the ELISA.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or BSA concentration- Titrate primary and secondary antibodies- Increase number of wash cycles
Low Signal - Inactive enzyme conjugate- Insufficient incubation times- Low antibody affinity- Use fresh enzyme conjugate- Optimize incubation times and temperatures- Screen for higher affinity antibodies
Poor Reproducibility - Pipetting errors- Inconsistent incubation conditions- Plate reader variability- Use calibrated pipettes- Ensure consistent timing and temperature- Check plate reader performance

Conclusion

This application note provides a comprehensive protocol for the development of a competitive ELISA for the detection of this compound. The key steps involve the successful conjugation of the hapten to a carrier protein, the generation of specific antibodies, and the optimization of the ELISA parameters. By following this protocol, researchers can develop a sensitive and reliable immunoassay for the quantification of this compound in various sample matrices.

References

Step-by-step guide for using Methylthiomcresol-C4-COOH in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methylthiomethylcresol-C4-COOH is classified as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Currently, there is a lack of specific published data on the biological activity and established experimental protocols for this particular compound. The following application notes and protocols are based on general principles for using haptens with similar functional groups (a carboxylic acid) in immunological research.

Application Notes

Methylthiomethylcresol-C4-COOH is a research chemical identified as a hapten.[1][2] Haptens are small molecules that are generally not immunogenic on their own but can induce an immune response when conjugated to a larger carrier molecule, typically a protein.[][4][5] This characteristic makes Methylthiomethylcresol-C4-COOH suitable for a variety of applications in immunology and drug development, primarily centered around the production of specific antibodies.

Potential Applications:

  • Antibody Production: By conjugating Methylthiomethylcresol-C4-COOH to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the resulting conjugate can be used to immunize animals and generate polyclonal or monoclonal antibodies that specifically recognize the Methylthiomethylcresol-C4-COOH molecule.[4][5][6]

  • Immunoassay Development: The hapten-carrier conjugate and the subsequent antibodies can be used to develop various immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), to detect and quantify Methylthiomethylcresol-C4-COOH or structurally similar molecules in biological samples.[][7][8]

  • Vaccine Development: Hapten-carrier conjugates are a foundational technology in the development of conjugate vaccines.[][9] While there is no specific information on this use for Methylthiomethylcresol-C4-COOH, the principle remains applicable.

  • Immunological Research: As a hapten, this compound can be used to study the mechanisms of immune tolerance, hypersensitivity reactions, and the T-cell dependent immune response.[4]

Quantitative Data Presentation

As no specific quantitative data for Methylthiomethylcresol-C4-COOH is available in the public domain, the following table represents a hypothetical dataset from a competitive ELISA designed to detect the hapten. This illustrates how such data would be presented.

Sample IDConcentration of MTC-C4-COOH (ng/mL)Absorbance at 450 nm (OD450)% Inhibition
Blank01.8520%
Standard 111.62112.5%
Standard 2101.15437.7%
Standard 31000.58768.3%
Standard 410000.21388.5%
Unknown 1?0.89951.5%
Unknown 2?1.34527.4%

Experimental Workflow

The general workflow for utilizing a hapten like Methylthiomethylcresol-C4-COOH involves several key stages, from preparing the immunogen to detecting the specific antibodies.

G cluster_0 Immunogen Preparation cluster_1 Immunization & Antibody Production cluster_2 Immunoassay (ELISA) hapten MTC-C4-COOH (Hapten) conjugation EDC-mediated Conjugation hapten->conjugation carrier Carrier Protein (e.g., KLH) carrier->conjugation purification1 Purification (Dialysis/Desalting) conjugation->purification1 immunization Animal Immunization purification1->immunization serum Serum Collection immunization->serum purification2 Antibody Purification serum->purification2 incubation Incubation with Antibody purification2->incubation coating Plate Coating (Hapten-BSA) blocking Blocking coating->blocking blocking->incubation detection Secondary Antibody & Substrate incubation->detection readout Data Acquisition detection->readout

Workflow for Hapten-Based Antibody Production and Immunoassay.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments involving a hapten with a carboxylic acid group.

Protocol 1: Hapten-Carrier Conjugation using EDC Chemistry

This protocol describes the conjugation of Methylthiomethylcresol-C4-COOH to a carrier protein like BSA or KLH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Methylthiomethylcresol-C4-COOH (MTC-C4-COOH)

  • Carrier Protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (if needed for hapten dissolution)

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Carrier Protein Preparation: Dissolve 2 mg of the carrier protein (e.g., BSA) in 200 µL of Conjugation Buffer.[10]

  • Hapten Preparation: Dissolve 1-2 mg of MTC-C4-COOH in 500 µL of Conjugation Buffer. If solubility is an issue, a minimal amount of DMSO can be used, not exceeding 30% of the final reaction volume.[10]

  • Combine Reactants: Add the 500 µL hapten solution to the 200 µL carrier protein solution and mix gently.[10]

  • EDC/NHS Addition: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in ultrapure water. Add 50-100 µL of the EDC solution and 50-100 µL of the NHS solution to the carrier-hapten mixture.[10] The NHS is used to stabilize the active intermediate, increasing conjugation efficiency.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring or rotation.[10]

  • Purification: Equilibrate a desalting column with Purification Buffer (PBS) according to the manufacturer's instructions. Apply the reaction mixture to the column to separate the conjugate from excess EDC, NHS, and unreacted hapten.[10]

  • Collect and Store: Collect the purified conjugate. For short-term storage (up to a week), store at 4°C. For long-term storage, aliquot and store at -20°C or -80°C.

Protocol 2: Animal Immunization with Hapten-Carrier Conjugate

This is a general guideline for producing polyclonal antibodies in rabbits. All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • Purified MTC-C4-COOH-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS, pH 7.4

  • Syringes and needles

  • Rabbits (e.g., New Zealand White)

Procedure:

  • Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Prepare an emulsion by mixing the MTC-C4-COOH-KLH conjugate (e.g., 500 µg in 0.5 mL PBS) with an equal volume of Freund's Complete Adjuvant (FCA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, prepare a similar emulsion using Freund's Incomplete Adjuvant (FIA).

    • Administer booster injections every 2-3 weeks.

  • Test Bleeds: Ten to fourteen days after each booster injection, collect a small blood sample to test the antibody titer using ELISA.

  • Final Bleed: Once a high antibody titer is achieved, perform a final bleed to collect the antiserum.

  • Serum Separation: Allow the blood to clot at room temperature and then centrifuge to separate the serum. The serum can be stored at -20°C or -80°C.

Protocol 3: Indirect ELISA for Antibody Titer Determination

This protocol is for determining the presence and relative quantity of antibodies specific to MTC-C4-COOH in the collected serum.

Materials:

  • MTC-C4-COOH-BSA conjugate (for coating)

  • 96-well ELISA plates

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Rabbit anti-serum (primary antibody)

  • HRP-conjugated goat anti-rabbit IgG (secondary antibody)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the MTC-C4-COOH-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[11]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times as before.

    • Prepare serial dilutions of the rabbit anti-serum (and pre-immune serum as a control) in Blocking Buffer.

    • Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions in Blocking Buffer.

    • Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Readout: Read the absorbance at 450 nm using a microplate reader. The antibody titer is the highest dilution that gives a positive signal above the background (pre-immune serum).

Signaling Pathway Diagram

As Methylthiomethylcresol-C4-COOH is a hapten, its primary "signaling" is the initiation of a T-cell dependent immune response. The following diagram illustrates this conceptual pathway.

G cluster_0 Antigen Processing cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Antibody Production apc Antigen Presenting Cell (APC) endocytosis Endocytosis apc->endocytosis conjugate Hapten-Carrier Conjugate conjugate->endocytosis bcr BCR conjugate->bcr Binding processing Processing endocytosis->processing presentation MHC-II Presentation of Carrier Peptide processing->presentation tcr TCR presentation->tcr Recognition th Helper T-Cell (Th) activation_th T-Cell Activation & Differentiation th->activation_th tcr->th bcell B-Cell activation_th->bcell Help activation_b B-Cell Activation & Clonal Expansion bcell->activation_b bcr->bcell plasma Plasma Cell activation_b->plasma antibody Anti-Hapten Antibodies plasma->antibody

T-Cell Dependent B-Cell Activation by a Hapten-Carrier Conjugate.

References

Application of Methylthiomethyl-C4-COOH in Pesticide Analysis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of a compound specifically named "Methylthiomethyl-C4-COOH" (or its acronym MTC-C4-COOH) in the field of pesticide analysis did not yield specific documented uses in publicly available scientific literature. The search results primarily highlighted broader methodologies and materials used for pesticide residue detection, some of which involve carboxylated compounds in a more general sense.

While information directly pertaining to "Methylthiomethyl-C4-COOH" is not available, this document outlines the current landscape of advanced pesticide analysis techniques where a novel carboxylated compound could potentially find application. The methodologies described below are based on established and widely used practices in analytical chemistry for the detection of pesticide residues in various matrices.

General Principles of Modern Pesticide Residue Analysis

The analysis of pesticide residues is a critical component of food safety and environmental monitoring. Modern analytical workflows are designed to be rapid, sensitive, and capable of detecting a wide range of pesticides simultaneously. A typical workflow involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Sample Preparation: The QuEChERS Method

A prevalent technique for sample preparation in pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach simplifies the extraction and cleanup of pesticide residues from complex matrices like fruits, vegetables, and other food products.

One of the key steps in the QuEChERS protocol is the dispersive solid-phase extraction (d-SPE) cleanup, where various sorbents are used to remove interfering matrix components such as pigments, sugars, and fatty acids. Carboxylated materials, such as carboxylated multi-walled carbon nanotubes (MWCNTs-COOH), have been successfully employed as d-SPE sorbents.[1] These materials can effectively reduce matrix interference, thereby improving the accuracy and sensitivity of the analysis.[1]

Analytical Instrumentation: Chromatography and Mass Spectrometry

Following sample preparation, the extract is analyzed using chromatographic techniques, most commonly gas chromatography (GC) or liquid chromatography (LC), coupled with tandem mass spectrometry (MS/MS). This combination provides high selectivity and sensitivity for the detection and quantification of a multitude of pesticides.[1][2]

Potential Roles for a Novel Carboxylated Compound

A novel molecule like "Methylthiomethyl-C4-COOH" could potentially be investigated for several applications within this analytical framework:

  • As a d-SPE Sorbent: Similar to MWCNTs-COOH, its carboxylic acid functionality could be leveraged for interactions with certain classes of pesticides or for the removal of specific matrix interferences.

  • As a Derivatizing Agent: In some analytical methods, derivatization is used to improve the chromatographic properties or mass spectrometric response of certain analytes. The functional groups of a novel compound could potentially be used to tag specific pesticides.

  • As an Internal Standard: A stable, isotopically labeled version of a novel compound could serve as an internal standard in quantitative analysis to correct for variations in sample preparation and instrument response.

Experimental Workflow for Pesticide Residue Analysis using QuEChERS and LC-MS/MS

The following diagram illustrates a generalized experimental workflow for pesticide residue analysis.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction with Acetonitrile (B52724) sample->extraction salting_out Addition of Salts (e.g., MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 cleanup Dispersive SPE Cleanup (e.g., with MWCNTs-COOH) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 filtration Filtration of Supernatant centrifugation2->filtration lcms LC-MS/MS Analysis filtration->lcms data_acquisition Data Acquisition lcms->data_acquisition quantification Quantification and Confirmation data_acquisition->quantification

Figure 1: Generalized workflow for pesticide residue analysis.

Detailed Experimental Protocol (Hypothetical Application in QuEChERS)

The following is a generalized protocol illustrating how a novel carboxylated sorbent could be integrated into a QuEChERS workflow for the analysis of pesticide residues in a fruit or vegetable matrix.

1. Sample Preparation

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate internal standards.
  • Shake vigorously for 1 minute.

2. Extraction

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.
  • Add 150 mg of anhydrous MgSO₄ and 50 mg of a cleanup sorbent (this is where a novel compound like Methylthiomethyl-C4-COOH could be tested).
  • Vortex for 30 seconds.
  • Centrifuge at 10000 rpm for 5 minutes.

4. Final Extract Preparation

  • Take an aliquot of the cleaned-up supernatant.
  • The extract can be directly injected or diluted with a suitable solvent before injection into the LC-MS/MS system.

Quantitative Data from Similar Methodologies

While no data exists for "Methylthiomethyl-C4-COOH," the following table summarizes typical performance data for the analysis of multiple pesticide residues using a modified QuEChERS method with carboxylated sorbents followed by GC-MS/MS or LC-MS/MS.[1][2]

ParameterRange of Values
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 3.87 µg/kg
Limit of Quantification (LOQ)0.07 - 12.90 µg/kg
Recovery70 - 120%
Relative Standard Deviation (RSD)< 20%

Table 1: Typical performance characteristics of modern pesticide residue analysis methods.

Conclusion

At present, there is no specific information available in the scientific literature regarding the application of "Methylthiomethyl-C4-COOH" in pesticide analysis. However, the established methodologies in this field, particularly the use of carboxylated materials in sample preparation, provide a clear framework for how such a novel compound could be evaluated for its potential to enhance the detection of pesticide residues. Further research would be required to synthesize, characterize, and validate the use of "Methylthiomethyl-C4-COOH" in any of the potential applications outlined above.

References

Application Notes and Protocols for Polyclonal Antibody Generation using Methylthiomcresol-C4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the generation of polyclonal antibodies specifically targeting Methylthiomcresol-C4-COOH. This compound is a hapten, a small molecule that, on its own, does not elicit a robust immune response.[][2][3] To generate specific antibodies, it must be covalently conjugated to a larger, immunogenic carrier protein.[][2][3] The resulting conjugate is then used to immunize a host animal, stimulating the production of polyclonal antibodies that can recognize the this compound hapten. These antibodies are valuable reagents for the development of various immunoassays, such as ELISA, for the detection and quantification of the target molecule in diverse sample types.

This compound is a hapten with the molecular formula C13H18O3S and a molecular weight of 254.35 g/mol .[4] Its chemical structure includes a carboxylic acid group (-COOH), which is the primary functional group utilized for conjugation to carrier proteins.

Principle of Polyclonal Antibody Generation against Haptens

The generation of antibodies against small molecules like this compound follows the hapten-carrier principle. The process involves:

  • Hapten-Carrier Conjugation: The carboxyl group of this compound is activated and covalently linked to amine groups on a carrier protein. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[][5][6] KLH is often preferred for immunization due to its high immunogenicity.[5][6]

  • Immunization: The hapten-carrier conjugate is emulsified with an adjuvant and injected into a host animal, typically a rabbit. The large, complex structure of the carrier protein is recognized by the host's immune system, leading to the activation of T-cells and B-cells.[7]

  • Immune Response and Antibody Production: B-cells that recognize the hapten portion of the conjugate are stimulated to proliferate and differentiate into plasma cells, which then produce antibodies specific for the this compound hapten.

  • Serum Collection and Antibody Purification: Blood is collected from the immunized animal, and the serum, containing the polyclonal antibodies, is separated. The antibodies can be further purified to increase their specificity and concentration.

Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a carrier protein (e.g., KLH or BSA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This method forms a stable amide bond between the carboxyl group of the hapten and the primary amines on the carrier protein.[8][9]

Materials:

  • This compound

  • Carrier Protein (KLH or BSA)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting columns

  • Reaction tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Carrier Protein Preparation: Dissolve 10 mg of the carrier protein (KLH or BSA) in 2 mL of Activation Buffer.

  • Hapten Preparation: Dissolve 5 mg of this compound in 1 mL of Activation Buffer.

  • Activation of Hapten:

    • Add 10 mg of EDC and 5 mg of NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Immediately add the activated hapten solution to the carrier protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.

  • Purification of the Conjugate:

    • Remove excess, unreacted hapten and crosslinking reagents by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS).

    • Collect the protein-containing fractions.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration of the conjugate using a protein assay such as the Bradford or BCA assay.

    • The degree of conjugation (hapten-to-carrier ratio) can be estimated using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance spectrum.[10]

Example Hapten-Carrier Conjugation Data (Illustrative)

ParameterValueReference
HaptenThis compound-
Carrier ProteinKeyhole Limpet Hemocyanin (KLH)[5][6]
Molar Ratio of Hapten to Carrier (Input)50:1[8]
Molar Ratio of EDC to Hapten (Input)2:1[8]
Molar Ratio of NHS to EDC (Input)0.5:1[8]
Resulting Hapten Density (Haptens/Carrier) 15-25 [10]
Protocol 2: Immunization of Rabbits

This protocol outlines a general immunization schedule for generating polyclonal antibodies in rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS, pH 7.4

  • Syringes and needles

  • New Zealand White rabbits (female, 8-12 weeks old)

Procedure:

  • Pre-immune Bleed: Collect a small blood sample (3-5 mL) from each rabbit before the first immunization to serve as a negative control (pre-immune serum).

  • Primary Immunization (Day 0):

    • Prepare the immunogen emulsion by mixing an equal volume of the hapten-carrier conjugate solution (e.g., 1 mg/mL in PBS) with Freund's Complete Adjuvant (FCA). Emulsify until a stable, water-in-oil emulsion is formed.

    • Inject each rabbit subcutaneously at multiple sites with a total of 1 mL of the emulsion (containing 500 µg of the conjugate).

  • Booster Immunizations (Days 21, 42, and 63):

    • Prepare the immunogen emulsion by mixing an equal volume of the hapten-carrier conjugate solution (e.g., 0.5 mg/mL in PBS) with Freund's Incomplete Adjuvant (FIA).

    • Inject each rabbit subcutaneously at multiple sites with a total of 1 mL of the emulsion (containing 250 µg of the conjugate).

  • Test Bleeds and Titer Determination:

    • Collect small blood samples (5-10 mL) 7-10 days after each booster immunization.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the antibody titer in the serum using an indirect ELISA (see Protocol 3).

Example Immunization Schedule and Titer Data (Illustrative)

DayProcedureAntigen DoseAdjuvantExpected Titer (Reciprocal Dilution)
0Pre-immune Bleed & Primary Immunization500 µgFCA<100
211st Booster Immunization250 µgFIA-
31Test Bleed--1,000 - 5,000
422nd Booster Immunization250 µgFIA-
52Test Bleed--10,000 - 50,000
633rd Booster Immunization250 µgFIA-
73Final Bleed-->50,000
Protocol 3: Antibody Titer Determination by Indirect ELISA

This protocol is for determining the relative concentration of antibodies against this compound in the rabbit serum.

Materials:

  • This compound-BSA conjugate (coating antigen)

  • 96-well ELISA plates

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Rabbit serum samples (pre-immune and immune)

  • HRP-conjugated goat anti-rabbit IgG

  • TMB substrate solution

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Washing Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the rabbit serum samples (pre-immune and immune) in Blocking Buffer (e.g., starting from 1:100).

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Washing Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated goat anti-rabbit IgG according to the manufacturer's instructions in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Washing Buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value 2-3 times that of the pre-immune serum at the same dilution).

Protocol 4: Polyclonal Antibody Purification using Protein A Affinity Chromatography

This protocol describes the purification of IgG antibodies from rabbit serum using a Protein A affinity column. Protein A binds specifically to the Fc region of IgG molecules.[11]

Materials:

  • Rabbit antiserum

  • Protein A agarose (B213101) or sepharose column

  • Binding Buffer: 20 mM Sodium Phosphate, pH 7.0

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Collection tubes

  • Spectrophotometer

Procedure:

  • Serum Preparation:

    • Centrifuge the rabbit antiserum at 10,000 x g for 20 minutes at 4°C to remove any particulate matter.

    • Dilute the clarified serum 1:1 with Binding Buffer.

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the diluted serum onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.

  • Elution:

    • Elute the bound antibodies with Elution Buffer.

    • Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the low pH of the eluate.

  • Fraction Analysis:

    • Measure the absorbance of each fraction at 280 nm. An absorbance of 1.4 is approximately equivalent to 1 mg/mL of IgG.

    • Pool the fractions containing the purified antibodies.

  • Buffer Exchange: Dialyze the pooled antibody fractions against PBS overnight at 4°C to remove the elution and neutralization buffers.

  • Storage: Store the purified antibodies at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

Caption: Workflow for Polyclonal Antibody Generation.

hapten_carrier_conjugation Hapten_COOH This compound (Carboxyl Group) EDC_NHS EDC + NHS Hapten_COOH->EDC_NHS Activation Carrier_NH2 Carrier Protein (Amine Group) Conjugate Stable Amide Bond (Hapten-Carrier Conjugate) Carrier_NH2->Conjugate Activated_Hapten NHS-ester Activated Hapten EDC_NHS->Activated_Hapten Activated_Hapten->Carrier_NH2 Coupling

Caption: EDC/NHS Chemistry for Hapten-Carrier Conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylthiomcresol-C4-COOH in Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Methylthiomcresol-C4-COOH-C4-COOH in an Enzyme-Linked Immunosorbent Assay (ELISA).

Troubleshooting Guides

This section addresses specific issues that may arise during your competitive ELISA experiments for the detection of this compound.

Issue 1: High Background Signal

A high background signal is characterized by high optical density (OD) readings in the zero-standard or negative control wells.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[2]
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure adequate wash buffer volume (e.g., 300-350 µL per well) and consider introducing a short soak time (30-60 seconds) during each wash.[2]
Ineffective Blocking Optimize the blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk. The blocking incubation time should be at least 1-2 hours at room temperature or overnight at 4°C.[2]
Cross-Reactivity or Non-Specific Binding Ensure the antibody is specific for this compound. Adding a detergent like Tween-20 (0.05%) to wash and blocking buffers can help reduce non-specific binding.[3]
Contaminated Reagents Use fresh, sterile reagents and filtered buffers. Ensure plate sealers are used during incubations to prevent well-to-well contamination.[2]
Excessive Incubation Time Reduce the incubation times for the antibody or substrate steps. Adhere to the recommended times in your optimized protocol.[2]
Issue 2: Weak or No Signal

This issue is indicated by low OD readings across the entire plate, including the standards.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Antibody Concentration Increase the concentration of the primary or secondary antibody. An antibody titration experiment is recommended.[2]
Low Coating Concentration of this compound Conjugate The concentration of the this compound-protein conjugate coated on the plate is too low. Optimize the coating concentration through a titration experiment.
Inactive Reagents Confirm the activity of the enzyme conjugate and the substrate. Use fresh reagents and ensure they have been stored correctly.[4]
Short Incubation Time Increase the incubation time for the coating, antibody, or substrate steps. For initial coating, incubating overnight at 4°C can improve binding.[2]
Incorrect Buffer Composition Ensure buffers are at the correct pH and do not contain interfering substances. For example, sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP) and should not be in the wash buffer.
Improper Plate Washing Overly aggressive washing can strip the coated antigen or bound antibody from the plate. Avoid letting the plate dry out between washes.[2]
Issue 3: Poor Standard Curve

A poor standard curve can manifest as a flat curve, low R-squared value, or poor discrimination between standard points.[5]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inaccurate Standard Dilutions Carefully prepare a fresh serial dilution of the this compound standard. Use calibrated pipettes and fresh tips for each dilution.[6]
Suboptimal Assay Range The concentration range of your standards may be too high or too low. Adjust the standard curve range to better encompass the expected concentration of your samples.[5]
Matrix Effects The buffer used for the standards is different from the sample matrix. If possible, prepare the standards in a matrix that mimics your sample (e.g., analyte-free serum or plasma).
Pipetting Errors Ensure consistent and accurate pipetting technique. Run standards and samples in duplicate or triplicate to identify and mitigate variability.
Incorrect Plate Reader Settings Verify that you are reading the plate at the correct wavelength for your substrate.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this ELISA?

This compound is a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[6] In this competitive ELISA, a this compound-protein conjugate is coated onto the microplate wells.

Q2: How does the competitive ELISA for this compound work?

Free this compound in your sample and the this compound-protein conjugate coated on the plate compete for binding to a limited amount of a specific anti-Methylthiomcresol-C4-COOH antibody. The more this compound present in the sample, the less antibody will bind to the coated conjugate. A secondary enzyme-labeled antibody is then used to detect the bound primary antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q3: How do I determine the optimal coating concentration for the this compound conjugate?

The optimal coating concentration can be determined using a checkerboard titration. This involves testing a range of coating concentrations against a range of primary antibody dilutions. The goal is to find the combination that provides a high signal for the zero standard (B₀) and a low signal for the highest standard concentration, resulting in the best dynamic range.

Q4: What is hapten density and why is it important for the coating conjugate?

Hapten density refers to the number of hapten molecules (Methylthiomccresol-C4-COOH) conjugated to each carrier protein molecule. This can influence the performance of the ELISA. Sometimes, a lower hapten density can lead to better antibody binding and improved assay sensitivity.

Experimental Protocols

Protocol 1: Checkerboard Titration to Optimize Coating Conjugate and Primary Antibody Concentrations

This protocol is designed to determine the optimal concentrations of the this compound-protein conjugate for coating and the primary antibody for detection.

Materials:

  • 96-well ELISA plates

  • This compound-protein conjugate

  • Primary antibody specific for this compound

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Prepare serial dilutions of the this compound-protein conjugate in Coating Buffer (e.g., 10, 5, 2.5, 1.25, 0.625 µg/mL).

    • Coat the columns of a 96-well plate with these dilutions (100 µL/well). Leave one column uncoated as a blank.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Addition:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the primary antibody in Blocking Buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000).

    • Add these dilutions to the rows of the plate (100 µL/well).

  • Incubation:

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add the enzyme-conjugated secondary antibody at its recommended dilution (100 µL/well).

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add the substrate solution (100 µL/well) and incubate in the dark until sufficient color develops.

    • Add Stop Solution (50 µL/well).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • Analyze the data to find the combination of coating concentration and primary antibody dilution that gives a high signal (e.g., OD ≈ 1.0-1.5) with low background.

Example Data Table for Checkerboard Titration:

Coating Conc. (µg/mL)1:1000 Ab1:2000 Ab1:4000 Ab1:8000 Ab1:16000 Ab
10 2.502.101.801.400.90
5 2.201.901.501.100.70
2.5 1.801.501.200.800.50
1.25 1.401.100.850.600.35
0.625 0.900.700.500.350.20
Note: The OD values in this table are for illustrative purposes only.

Visualizations

ELISA_Workflow A 1. Coating Plate coated with This compound -protein conjugate. B 2. Blocking Unbound sites on the plate are blocked. A->B C 3. Competition Sample (with free this compound) and primary antibody are added. B->C D 4. Primary Antibody Binding Antibody binds to either coated conjugate or free this compound. C->D E 5. Washing Unbound antibody and free this compound are washed away. D->E F 6. Detection Enzyme-conjugated secondary antibody is added. E->F G 7. Washing Unbound secondary antibody is washed away. F->G H 8. Signal Generation Substrate is added and converted by the enzyme. G->H I 9. Read Results Signal is inversely proportional to this compound concentration. H->I

Caption: Workflow for a competitive ELISA to detect this compound.

Troubleshooting_High_Background Start High Background Signal? Check_Ab Is Antibody Concentration Too High? Start->Check_Ab Yes Reduce_Ab Solution: Reduce Antibody Concentration Check_Ab->Reduce_Ab Yes Check_Wash Is Washing Insufficient? Check_Ab->Check_Wash No Improve_Wash Solution: Increase Wash Steps and/or Soak Time Check_Wash->Improve_Wash Yes Check_Block Is Blocking Ineffective? Check_Wash->Check_Block No Optimize_Block Solution: Optimize Blocking Buffer/Time Check_Block->Optimize_Block Yes Check_Reagents Are Reagents Contaminated? Check_Block->Check_Reagents No Use_Fresh Solution: Use Fresh, Sterile Reagents Check_Reagents->Use_Fresh Yes

Caption: Troubleshooting decision tree for high background in ELISA.

Competitive_ELISA_Pathway cluster_well Microplate Well Coated_Ag Coated This compound Conjugate Primary_Ab Primary Antibody Coated_Ag->Primary_Ab Competes for Binding Free_Ag Free this compound (in Sample) Free_Ag->Primary_Ab Competes for Binding Secondary_Ab Enzyme-Conjugated Secondary Antibody Primary_Ab->Secondary_Ab Binds to Substrate Substrate Secondary_Ab->Substrate Converts Signal Colorimetric Signal Substrate->Signal Produces

Caption: Signaling pathway of a competitive ELISA for this compound.

References

Troubleshooting low sensitivity in fenthion ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fenthion (B1672539) ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their fenthion enzyme-linked immunosorbent assays (ELISA). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure you achieve the highest sensitivity and accuracy in your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Low sensitivity in your fenthion ELISA can be caused by a variety of factors, from reagent preparation to procedural steps. Below are common issues and their solutions.

Q1: Why is the overall signal (absorbance) in my assay very low, even in the zero-standard (B0) wells?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Enzyme Conjugate - Ensure the enzyme conjugate has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Prepare fresh conjugate solution for each experiment.
Substrate Solution Issues - The substrate solution should be colorless before use. A colored solution indicates degradation. - Protect the substrate from light during storage and incubation. - Allow the substrate to reach room temperature before use. - Ensure the correct substrate for the enzyme is being used (e.g., TMB for HRP).
Incorrect Incubation Times or Temperatures - Verify that the incubation times and temperatures for each step match the protocol. - Optimize incubation times; longer incubations may be necessary to increase signal.[1]
Reagent Omission or Incorrect Order - Carefully review the protocol to ensure all reagents were added in the correct sequence.
Insufficient Washing - Inadequate washing can leave interfering substances in the wells. However, overly aggressive washing can remove bound antibodies or antigen. Ensure your washing technique is consistent and follows the protocol.
Expired or Improperly Stored Reagents - Check the expiration dates on all kit components. - Confirm that all reagents have been stored at the recommended temperatures.
Q2: My standard curve is flat or has a very poor dynamic range. What could be the problem?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Standard Preparation - Reconstitute the fenthion standard exactly as described in the protocol. - Perform serial dilutions carefully and accurately, using fresh pipette tips for each dilution. - Prepare fresh standards for each assay and use them within two hours.
Incorrect Antibody or Coating Antigen Concentration - The concentration of the coating antigen on the plate and the anti-fenthion antibody in the solution are critical in a competitive ELISA. - If developing your own assay, perform a checkerboard titration to determine the optimal concentrations of both the coating antigen and the antibody.
Matrix Effects - Components in your sample matrix (e.g., serum, soil extract) may interfere with the antibody-antigen binding. - Try diluting your samples further in the assay buffer.
Incorrect Plate Reader Settings - Ensure you are reading the plate at the correct wavelength for your substrate (e.g., 450 nm for TMB with a stop solution).
Q3: There is high variability between my replicate wells. How can I improve precision?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Pipetting Inconsistency - Ensure your pipettes are calibrated and use proper pipetting techniques. - Use fresh pipette tips for each standard, sample, and reagent addition. - Avoid introducing air bubbles into the wells.
Inadequate Mixing of Reagents - Thoroughly mix all reagents before adding them to the wells.
Uneven Temperature Across the Plate - Allow all reagents and the plate to equilibrate to room temperature before starting the assay. - Avoid stacking plates during incubation. - Use a plate sealer to prevent evaporation from the wells, especially at the edges.
Improper Plate Washing - Ensure that all wells are filled and aspirated completely and uniformly during each wash step. An automated plate washer can improve consistency.

Fenthion ELISA Experimental Protocol (Competitive ELISA Example)

This protocol is a generalized example of a direct competitive ELISA for fenthion. Optimal concentrations and incubation times should be determined empirically for specific antibodies and reagents.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in 1 L of deionized water.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Assay Buffer (BSA-PBST): PBST with 1% Bovine Serum Albumin (BSA).

  • Fenthion Standards: Prepare a stock solution of fenthion in a suitable organic solvent (e.g., methanol) and serially dilute in Assay Buffer to create a standard curve (e.g., 0.1 to 100 ng/mL).

  • Anti-Fenthion Antibody Solution: Dilute the anti-fenthion antibody in Assay Buffer to the predetermined optimal concentration.

  • Enzyme-Conjugated Fenthion (Tracer): Dilute the fenthion-HRP conjugate in Assay Buffer to its optimal concentration.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H2SO4).

2. Assay Procedure:

  • Coating:

    • Dilute the fenthion-protein conjugate (coating antigen) to its optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Assay Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of either fenthion standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-fenthion antibody solution to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody (if using an indirect format) or enzyme-conjugated fenthion (for some direct formats) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Quantitative Data Summary:

Parameter Typical Range/Value Notes
Coating Antigen Concentration 1 - 10 µg/mLOptimization is crucial for assay performance.
Anti-Fenthion Antibody Dilution 1:1,000 - 1:20,000Highly dependent on the antibody's affinity and concentration.
Fenthion Standard Curve Range 0.1 - 100 ng/mLThe range should encompass the expected concentrations in the samples.
IC50 Value 1.2 µg/L - 5.8 ng/mLVaries depending on the assay format and antibodies used.[2][3][4]
Detection Limit 0.1 µg/L - 0.028 ng/mLVaries depending on the assay format and antibodies used.[2][3][4]
Incubation Times 1 - 2 hours (most steps)Can be increased (e.g., overnight at 4°C) to improve binding.[1]
Substrate Incubation 15 - 30 minutesMonitor color development to avoid over- or under-development.

Visual Guides

Troubleshooting Workflow for Low Sensitivity

Troubleshooting_Low_Sensitivity start Start: Low Sensitivity Observed check_B0 Is the B0 (zero standard) absorbance low? start->check_B0 check_curve Is the standard curve flat or has a poor slope? check_B0->check_curve No reagents Check Reagents: - Enzyme conjugate activity - Substrate solution - Reagent expiration dates check_B0->reagents Yes standards Check Standards: - Correct preparation and dilution - Freshly prepared? check_curve->standards Yes procedure_B0 Check Procedure: - Correct incubation times/temps - All reagents added in order? reagents->procedure_B0 resolve Issue Resolved procedure_B0->resolve concentrations Check Concentrations: - Optimal coating antigen conc. - Optimal antibody conc. standards->concentrations matrix_effects Consider Matrix Effects: - Dilute samples further concentrations->matrix_effects matrix_effects->resolve

Caption: A flowchart for diagnosing the root cause of low sensitivity in a fenthion ELISA.

Fenthion Competitive ELISA Workflow

Fenthion_Competitive_ELISA start Start coat Coat plate with Fenthion-Protein Conjugate start->coat wash1 Wash coat->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 compete Add Fenthion Standard/Sample and Anti-Fenthion Antibody wash2->compete wash3 Wash compete->wash3 enzyme Add Enzyme-Conjugated Secondary Antibody wash3->enzyme wash4 Wash enzyme->wash4 substrate Add Substrate (TMB) wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: A step-by-step workflow for a typical fenthion competitive ELISA.

References

How to reduce background noise in Methylthiomcresol-C4-COOH immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the accuracy of their Methylthiomethylcresol-C4-COOH immunoassay experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background noise in the Methylthiomethylcresol-C4-COOH immunoassay?

High background noise in an immunoassay can originate from several factors, primarily related to non-specific binding of assay components. Key causes include:

  • Insufficient Blocking: Unoccupied sites on the microplate surface can bind the detection antibody, leading to a false positive signal.

  • Inadequate Washing: Failure to remove all unbound reagents during wash steps is a frequent cause of high background.[1][2][3]

  • High Antibody Concentrations: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.[4][5]

  • Cross-Reactivity: The detection antibody may cross-react with other molecules present in the sample matrix.[6]

  • Reagent Quality and Contamination: Contaminated buffers, reagents, or poor quality water can introduce interfering substances.[5][6][7]

  • Improper Incubation Times and Temperatures: Sub-optimal incubation conditions can increase non-specific interactions.[1]

Q2: Which blocking agents are recommended for the Methylthiomethylcresol-C4-COOH immunoassay?

The choice of blocking agent is critical and may require empirical testing to determine the most effective one for your specific assay conditions. Commonly used blocking agents include:

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used. However, be aware of potential cross-reactivity, especially if using antibodies that may react with bovine IgG.[8][9][10]

  • Detergents: Non-ionic detergents like Tween-20 can be added to blocking and wash buffers to reduce non-specific hydrophobic interactions.[1][11]

  • Normal Serum: Using normal serum from the same species as the secondary antibody can effectively block non-specific binding sites.[4][10][12]

  • Synthetic Polymers: Polyethylene glycol (PEG), polyvinyl alcohol (PVA), and polyvinylpyrrolidone (B124986) (PVP) are synthetic options that can be effective blockers.[13][14]

Q3: How can I optimize the washing steps to minimize background?

Proper washing is crucial for reducing background noise.[2][3][15] Key parameters to optimize include:

  • Wash Volume: Use a wash volume that is at least the coating volume of the well, with a common recommendation being 300 µL per well for a 96-well plate.[2][15]

  • Number of Wash Cycles: Typically, 3-5 wash cycles are recommended after each incubation step.[2][15]

  • Wash Buffer Composition: Adding a detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding.[1][11]

  • Aspiration: Ensure complete aspiration of the wash buffer from the wells, as residual volume can contribute to high background.[15]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to high background noise.

High Background Troubleshooting Workflow

High_Background_Troubleshooting start High Background Signal Detected check_controls Review Controls (Negative, Positive, Blank) start->check_controls improper_blocking Issue: Improper Blocking check_controls->improper_blocking Blank wells have high signal? inadequate_washing Issue: Inadequate Washing check_controls->inadequate_washing High variability between wells? reagent_issue Issue: Reagent Concentration/Quality check_controls->reagent_issue All signals uniformly high? other_factors Issue: Other Factors check_controls->other_factors Inconsistent results? solution_blocking Optimize Blocking: - Test different blocking agents - Increase blocking time/temperature improper_blocking->solution_blocking solution_washing Optimize Washing: - Increase wash volume/cycles - Add detergent to wash buffer inadequate_washing->solution_washing solution_reagents Optimize Reagents: - Titrate antibody concentrations - Prepare fresh buffers reagent_issue->solution_reagents solution_other Investigate Other Factors: - Check incubation times/temperatures - Evaluate sample matrix effects other_factors->solution_other end Background Reduced solution_blocking->end solution_washing->end solution_reagents->end solution_other->end Competitive_Immunoassay cluster_steps Assay Steps cluster_principle Principle of Detection step1 1. Coat Plate with Methylthiomethylcresol-C4-COOH Conjugate step2 2. Block Unbound Sites step1->step2 step3 3. Add Sample (containing free analyte) and Primary Antibody step2->step3 step4 4. Wash to Remove Unbound Reagents step3->step4 step5 5. Add Enzyme-Labeled Secondary Antibody step4->step5 step6 6. Wash to Remove Unbound Secondary Antibody step5->step6 step7 7. Add Substrate and Measure Signal step6->step7 high_analyte High Analyte in Sample step7->high_analyte low_analyte Low Analyte in Sample step7->low_analyte low_signal Low Signal high_analyte->low_signal Less primary antibody binds to plate high_signal High Signal low_analyte->high_signal More primary antibody binds to plate

References

Technical Support Center: Methylthiocresol-C4-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylthiocresol-C4-COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this specific molecule in their bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is Methylthiocresol-C4-COOH?

A1: Methylthiocresol-C4-COOH is a chemical compound that consists of a methylthiocresol core structure attached to a four-carbon carboxylic acid linker (C4-COOH). The methylthiocresol group provides the molecular scaffold, while the C4-COOH linker serves as a reactive handle for conjugation to other molecules, typically biomolecules like proteins or antibodies, through the formation of an amide bond.

Q2: What is the primary application of Methylthiocresol-C4-COOH?

A2: The primary application of Methylthiocresol-C4-COOH is in bioconjugation, where it is covalently attached to a biomolecule. This can be for a variety of purposes, including the development of antibody-drug conjugates (ADCs), where the methylthiocresol-containing moiety may act as a payload or a modifying group.[1][2]

Q3: What is the mechanism of conjugation for Methylthiocresol-C4-COOH?

A3: The conjugation of Methylthiocresol-C4-COOH typically proceeds via the carboxylic acid group on the C4 linker. This carboxylic acid is first activated, commonly using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable amine-reactive NHS ester.[3] This activated ester then readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on a protein, to form a stable amide bond.[4]

Q4: What are the critical parameters to control during the conjugation reaction?

A4: Key parameters to control include:

  • pH: The reaction with primary amines is most efficient at a pH of 7.2-8.5.[4][5]

  • Temperature: Reactions are typically performed at room temperature or 4°C.[4]

  • Molar Ratio: The molar excess of the activated Methylthiocresol-C4-COOH to the biomolecule is crucial and often requires optimization.[5]

  • Buffer Composition: Amine-containing buffers like Tris must be avoided as they will compete with the target biomolecule for reaction with the activated ester.[4][5]

  • Solvent: If the Methylthiocresol-C4-COOH is not water-soluble, a water-miscible organic solvent like DMSO or DMF may be used, but its final concentration should be minimized to prevent protein denaturation.[5][6][7]

Troubleshooting Guide

Problem 1: Low Conjugation Yield

Q: I am observing a very low yield of my final conjugate. What are the possible causes and how can I improve the efficiency?

A: Low conjugation yield is a common problem that can stem from several factors. Below is a summary of potential causes and recommended solutions.

Potential Cause Recommended Solution
Hydrolysis of Activated Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.[8] Prepare fresh solutions of the activated ester immediately before use. Ensure proper storage of reagents to prevent moisture contamination.[5][9]
Incorrect Buffer pH A pH that is too low will result in protonated, unreactive amines on the protein, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[5] Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the activated ester, reducing conjugation efficiency.[5] Perform a buffer exchange into a non-amine containing buffer such as PBS, HEPES, or borate (B1201080) buffer.[5]
Low Protein Concentration In dilute protein solutions, the rate of hydrolysis of the NHS ester can be a more significant competitor to the conjugation reaction.[5] If possible, increase the concentration of your protein.
Insufficient Molar Excess of Activated Ester The optimal molar ratio of the activated ester to the protein can vary. It is recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein.[5]
Steric Hindrance The conjugation site on the protein may be sterically hindered, preventing efficient reaction. Consider using a longer linker if this is a recurring issue.
Problem 2: Protein Precipitation During or After Conjugation

Q: My protein is precipitating out of solution during or after the conjugation reaction. What could be causing this and how can I prevent it?

A: Protein precipitation is often a sign of instability, which can be induced by the conjugation process.

Potential Cause Recommended Solution
High Concentration of Organic Solvent Many small molecules are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation.[5] Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[5]
Over-labeling of the Protein Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation.[5] Reduce the molar excess of the activated ester in the reaction or shorten the reaction time.[5]
Hydrophobicity of the Conjugated Molecule The Methylthiocresol moiety is relatively hydrophobic. Conjugating it to your protein can decrease the overall solubility of the conjugate. Consider introducing a hydrophilic spacer, such as PEG, into the linker design.[5]
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for your protein's stability, especially after modification. Ensure you are using a buffer that is known to be suitable for your specific protein.
Problem 3: Lack of Reproducibility Between Experiments

Q: I am getting inconsistent results between different batches of my conjugation reaction. How can I improve the reproducibility?

A: Lack of reproducibility can be frustrating. Careful control of experimental variables is key to achieving consistent outcomes.

Potential Cause Recommended Solution
Inconsistent Reagent Quality The quality of your reagents, especially the Methylthiocresol-C4-COOH and the activating agents (EDC/NHS), can vary. Use high-purity reagents and store them under the recommended conditions to prevent degradation.[10]
Variability in Reaction Time and Temperature Small variations in reaction time or temperature can impact the extent of conjugation and the degree of side reactions. Standardize your protocol with precise timing and temperature control.
Inaccurate Quantitation of Reactants Errors in measuring the concentrations of the protein and the small molecule will lead to variability in the molar ratios. Use accurate methods for protein concentration determination (e.g., A280 or BCA assay) and ensure the small molecule is accurately weighed and dissolved.
Inconsistent Purification The purification method used to remove unreacted small molecules and byproducts can affect the final product. Standardize your purification protocol, whether it's dialysis, size-exclusion chromatography, or another method.[11][][13]

Experimental Protocols

Protocol: Activation of Methylthiocresol-C4-COOH with EDC/Sulfo-NHS

This protocol describes the two-step activation of the carboxylic acid to an amine-reactive Sulfo-NHS ester.

Materials:

  • Methylthiocresol-C4-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Dissolve Methylthiocresol-C4-COOH in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution from step 1 to the Activation Buffer.

  • Add a 1.5-fold molar excess of EDC and a 1.1-fold molar excess of Sulfo-NHS to the solution.

  • Incubate the reaction for 15-30 minutes at room temperature. The activated Methylthiocresol-C4-COOH is now ready for conjugation to the protein.

Protocol: Conjugation of Activated Methylthiocresol-C4-COOH to a Protein

This protocol outlines the conjugation of the activated small molecule to a protein containing accessible primary amines.

Materials:

  • Activated Methylthiocresol-C4-COOH solution (from the previous protocol)

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Add the desired molar excess of the activated Methylthiocresol-C4-COOH solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris and incubate for 15 minutes.

  • Purify the conjugate from unreacted small molecules and byproducts using an appropriate method such as size-exclusion chromatography.[][14]

  • Characterize the final conjugate to determine the degree of labeling (e.g., by mass spectrometry).

Visualizations

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification MT-C4-COOH Methylthiocresol- C4-COOH EDC_NHS EDC / Sulfo-NHS pH 6.0 MT-C4-COOH->EDC_NHS Reacts with Activated_Ester Amine-Reactive Sulfo-NHS Ester EDC_NHS->Activated_Ester Forms Protein Protein (with -NH2 groups) Activated_Ester->Protein Conjugates to (pH 7.2-8.5) Conjugate Methylthiocresol-Protein Conjugate Protein->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Purify Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for the conjugation of Methylthiocresol-C4-COOH to a protein.

Troubleshooting_Tree Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Success Yield Improved Start->Success No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagents Are reagents fresh? Check_Buffer->Check_Reagents Yes Buffer_Exchange Buffer exchange to PBS, HEPES, or Borate Check_Buffer->Buffer_Exchange No Increase_Ratio Increase molar ratio of activated ester Check_Reagents->Increase_Ratio Yes Prepare_Fresh Prepare fresh activated ester solution Check_Reagents->Prepare_Fresh No Increase_Ratio->Success Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

How to improve the linear range of a fenthion ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fenthion (B1672539) enzyme-linked immunosorbent assay (ELISA) and improve its linear range.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a fenthion ELISA?

A1: The linear range for a fenthion ELISA can vary depending on the specific antibodies and reagents used, as well as the assay format. However, published studies on competitive ELISAs for fenthion have reported detection limits as low as 0.1 µg/L and IC50 values around 1.2 µg/L.[1][2] The reliable linear range for quantification typically falls between 20% and 80% of the maximum signal (B/B₀) in a competitive ELISA format.[3]

Q2: Why is the linear range of my fenthion ELISA narrow?

A2: A narrow linear range in a competitive ELISA, often used for small molecules like fenthion, can be caused by several factors. These include suboptimal concentrations of the coating antigen or the primary antibody, inappropriate incubation times or temperatures, and issues with the standard curve preparation.[4][5] High background signal or a very steep standard curve can also limit the usable linear portion of the assay.

Q3: How does a competitive ELISA for fenthion work?

A3: In a competitive ELISA for fenthion, a known amount of fenthion-protein conjugate is coated onto the microplate wells. The sample containing an unknown amount of fenthion is then added to the wells along with a limited amount of anti-fenthion antibody. The free fenthion in the sample competes with the coated fenthion for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added, and the resulting color development is inversely proportional to the concentration of fenthion in the sample.[3][6]

Troubleshooting Guides

Issue 1: The standard curve is very steep, resulting in a narrow linear range.

Possible Causes and Solutions:

  • Suboptimal Antibody or Coating Antigen Concentration:

    • Solution: Perform a checkerboard titration to determine the optimal concentrations of both the coating antigen and the primary antibody.[7][8][9] This involves testing a range of concentrations of one reagent against a range of concentrations of the other to find the combination that provides the best signal-to-noise ratio and a broader dynamic range.

  • High Affinity of the Primary Antibody:

    • Solution: If using a monoclonal antibody with very high affinity, the competition may occur over a very narrow concentration range. Consider using a polyclonal antibody, which may offer a broader range of affinities and potentially widen the linear range.[10]

  • Incorrect Incubation Times:

    • Solution: Shortening the incubation time for the competition step can sometimes reduce the steepness of the curve. Experiment with different incubation times (e.g., 30, 60, 90 minutes) to find the optimal duration.[11][12]

Issue 2: The linear range is shifted to higher or lower concentrations than expected.

Possible Causes and Solutions:

  • Incorrect Standard Dilutions:

    • Solution: Carefully re-prepare the fenthion standard stock solution and perform serial dilutions accurately. Ensure that the diluent used for the standards matches the sample matrix as closely as possible to avoid matrix effects.[5][6][13]

  • Degraded Standard:

    • Solution: Use a fresh, properly stored aliquot of the fenthion standard. Avoid repeated freeze-thaw cycles.[5][13]

  • Inappropriate Coating Antigen Concentration:

    • Solution: Adjusting the concentration of the coated antigen can shift the standard curve. A lower coating concentration may shift the curve to the left (more sensitive), while a higher concentration may shift it to the right.

Issue 3: High background signal is compressing the dynamic range.

Possible Causes and Solutions:

  • Insufficient Blocking:

    • Solution: Ensure that the blocking buffer is effective and that the blocking step is performed for a sufficient amount of time. You can try different blocking agents (e.g., BSA, casein, non-fat dry milk) to find the one that gives the lowest background.[10][14]

  • Non-specific Binding of Antibodies:

    • Solution: Increase the number and duration of wash steps to remove unbound antibodies. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[15][16]

  • Contamination of Reagents:

    • Solution: Use fresh, sterile reagents and pipette tips to avoid contamination that could lead to high background.

Experimental Protocols

Checkerboard Titration for Optimal Antibody and Coating Antigen Concentration

This protocol is used to determine the optimal concentrations of the coating antigen and primary antibody to achieve a wide linear range.

Methodology:

  • Prepare Coating Antigen Dilutions: Serially dilute the fenthion-protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to achieve a range of concentrations (e.g., from 10 µg/mL down to 0.1 µg/mL).

  • Coat the Plate: Add 100 µL of each coating antigen dilution to different rows of a 96-well microplate. Leave one row uncoated as a blank. Incubate overnight at 4°C.[17]

  • Wash the Plate: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the Plate: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Wash the Plate: Repeat the wash step.

  • Prepare Primary Antibody Dilutions: Serially dilute the anti-fenthion primary antibody in assay buffer to achieve a range of dilutions (e.g., 1:1,000, 1:2,000, 1:4,000, etc.).

  • Add Primary Antibody and Standards/Samples: Add 50 µL of a fenthion standard (at a mid-range concentration and a zero concentration) to the appropriate wells. Then, add 50 µL of each primary antibody dilution to different columns of the plate.

  • Incubate: Incubate for 1-2 hours at room temperature.

  • Wash the Plate: Repeat the wash step.

  • Add Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody at its recommended dilution to all wells. Incubate for 1 hour at room temperature.

  • Wash the Plate: Repeat the wash step.

  • Add Substrate and Stop Solution: Add 100 µL of the substrate solution and incubate in the dark until sufficient color develops. Stop the reaction by adding 50 µL of stop solution.

  • Read Absorbance: Read the absorbance at the appropriate wavelength.

  • Analyze Data: Analyze the data to identify the combination of coating antigen and primary antibody concentrations that provides a high signal for the zero standard and a significant decrease in signal for the mid-range standard, indicating a good dynamic range.

Data Presentation

Table 1: Example Checkerboard Titration Results (Optical Density at 450 nm)

Coating Antigen (µg/mL)Primary Ab 1:1000 (Zero Std)Primary Ab 1:1000 (Mid Std)Primary Ab 1:2000 (Zero Std)Primary Ab 1:2000 (Mid Std)Primary Ab 1:4000 (Zero Std)Primary Ab 1:4000 (Mid Std)
10 2.1500.8501.9800.7501.6500.600
5 1.9500.6001.7500.5001.4000.400
2.5 1.7000.4001.5000.3001.1000.250
1.25 1.4500.2501.2000.2000.8000.150
0.625 1.1000.1500.8500.1000.5000.080

This table illustrates hypothetical data to show the principle of a checkerboard titration. Optimal conditions would be chosen based on achieving a high signal for the zero standard and a large difference in signal for the mid-range standard.

Visualizations

ELISA_Principle cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_detection 4. Detection cluster_result 5. Result p1 Microplate Well p2 Fenthion-Protein Conjugate p3 Sample Fenthion p2->p3 Add Sample & Antibody p4 Anti-Fenthion Ab p5 Bound Ab p4->p5 Incubate p6 Unbound Ab p7 Secondary Ab (Enzyme-linked) p6->p7 Wash & Add Secondary Ab p8 Substrate p9 Color Development (Inverse to Fenthion Conc.) p8->p9 Add Substrate

Caption: Principle of a competitive ELISA for fenthion detection.

Troubleshooting_Workflow start Narrow Linear Range q1 Is the standard curve very steep? start->q1 q2 Is the background signal high? q1->q2 No a1 Optimize Ab/Antigen Conc. (Checkerboard Titration) q1->a1 Yes q3 Is the linear range shifted? q2->q3 No a3 Improve Blocking Step q2->a3 Yes a5 Re-prepare Standards q3->a5 Yes a2 Adjust Incubation Time a1->a2 a4 Optimize Washing Steps a3->a4 a6 Check Standard Integrity a5->a6

Caption: Troubleshooting workflow for a narrow linear range in a fenthion ELISA.

References

Technical Support Center: Methylthiomcresol-C4-COOH Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Methylthiomcresol-C4-COOH. The information focuses on the critical role of buffer pH in experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general role of buffer pH when working with this compound?

The buffer pH is a critical parameter in experiments involving this compound due to the presence of a carboxylic acid (-COOH) functional group. The protonation state of this group is pH-dependent and significantly influences the molecule's solubility, stability, and reactivity. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). Conversely, at a pH above its pKa, it will exist primarily in its deprotonated, anionic form (-COO⁻). This change in charge affects the molecule's interaction with its environment and other molecules.

Q2: How does buffer pH affect the solubility of this compound?

The solubility of this compound is highly dependent on the pH of the buffer. In its deprotonated (anionic) form at higher pH, the molecule is generally more soluble in aqueous solutions due to increased polarity. In its protonated (neutral) form at lower pH, its aqueous solubility may decrease, potentially leading to precipitation. While typically soluble in organic solvents like DMSO, the final concentration in aqueous buffers for assays is a key consideration.[1]

Q3: What is the optimal pH for conjugating this compound to a carrier protein using EDC/NHS chemistry?

For successful EDC/NHS conjugation, a two-step pH strategy is often optimal. The activation of the carboxylic acid group with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[2] This minimizes the hydrolysis of the EDC reagent.[2] However, the subsequent reaction with the primary amines on the carrier protein is favored at a slightly basic pH, generally between 7.2 and 8.5, where the amine groups are deprotonated and thus more nucleophilic.

Q4: Can the buffer pH affect the stability of this compound?

Yes, extreme pH values (both highly acidic and highly alkaline) can potentially lead to the degradation of this compound over time. The stability of the molecule should be empirically determined for the specific conditions of your experiment. It is advisable to prepare fresh solutions and avoid long-term storage in strong acidic or basic buffers.

Troubleshooting Guides

Issue 1: Low Yield or Failure of Conjugation Reactions

Possible Cause: Suboptimal pH during the activation or conjugation step.

Troubleshooting Steps:

  • Verify Activation pH: Ensure the pH of the buffer during the EDC/NHS activation of this compound is within the optimal range of 4.5-6.0. Use a calibrated pH meter to confirm.

  • Verify Conjugation pH: After activation, ensure the pH is adjusted to the optimal range of 7.2-8.5 for the reaction with the amine-containing molecule.

  • Buffer Choice: Use a non-amine-containing buffer such as MES for the activation step to avoid quenching the reaction. For the conjugation step, a buffer like PBS is generally suitable.

Issue 2: Precipitation of this compound During Experiment

Possible Cause: The buffer pH is close to or below the pKa of the carboxylic acid, leading to decreased solubility.

Troubleshooting Steps:

  • Increase Buffer pH: If the experimental conditions allow, increasing the pH of the buffer can enhance the solubility of this compound by promoting the formation of the more soluble carboxylate anion.

  • Co-solvent: Consider the use of a small percentage of a water-miscible organic solvent, such as DMSO, in your final buffer to maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Concentration: You may be exceeding the solubility limit of the compound at the given pH. Try working with a lower concentration.

Data Presentation

Table 1: Effect of pH on the Solubility of this compound in Aqueous Buffer

Buffer pHObserved Solubility (µg/mL)Appearance
4.0< 10Suspension/Precipitate
5.050Slightly Cloudy
6.0200Clear Solution
7.0> 1000Clear Solution
8.0> 1000Clear Solution
Note: This data is representative and should be confirmed experimentally.

Table 2: Influence of pH on EDC/NHS Conjugation Efficiency

Activation pHConjugation pHConjugation Efficiency (%)
4.07.445
5.57.485
7.07.430
5.56.550
5.58.090
Note: This data is representative and should be confirmed experimentally.

Experimental Protocols

Protocol: EDC/NHS Conjugation of this compound to Bovine Serum Albumin (BSA)
  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

    • Prepare a 10 mg/mL solution of BSA in 0.1 M MES buffer, pH 5.5.

    • Freshly prepare 10 mg/mL solutions of EDC and NHS in ultrapure water.

  • Activation of this compound:

    • To the BSA solution, add the this compound stock solution to achieve the desired molar ratio.

    • Add EDC and NHS to the mixture. A typical molar ratio is Hapten:EDC:NHS of 1:1.5:1.5.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.5-8.0 using 0.1 M sodium phosphate (B84403) buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated hapten and excess reagents by dialysis against PBS (pH 7.4) or using a desalting column.

Visualizations

Protonation State of Carboxylic Acid Group cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph R-COOH Protonated (Neutral) high_ph R-COO⁻ Deprotonated (Anionic) low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: Protonation state of the carboxylic acid group at different pH values.

Experimental Workflow for Hapten Conjugation arrow arrow A Dissolve this compound and Carrier Protein in Buffer B Add EDC and NHS (Activation at pH 4.5-6.0) A->B C Adjust pH to 7.2-8.5 (Conjugation) B->C D Incubate to Allow Conjugation C->D E Purify Conjugate (Dialysis or Desalting Column) D->E

Caption: A generalized workflow for the conjugation of a hapten.

References

Technical Support Center: Optimizing Methylthiomcresol-C4-COOH Based ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Enzyme-Linked Immunosorbent Assays (ELISAs) involving the small molecule Methylthiomcresol-C4-COOH.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing incubation times for a new this compound ELISA?

A1: The initial step is to perform a checkerboard titration. This involves testing various concentrations of your primary antibody and the this compound conjugate (antigen) in parallel to find the optimal concentrations that provide the best signal-to-noise ratio.[1] Once these concentrations are determined, you can proceed to optimize the incubation times for each step of the assay.

Q2: How does incubation temperature affect my ELISA results?

A2: Temperature is a critical factor. Most incubations are performed at 37°C to accelerate the binding reaction, with typical times ranging from 30 minutes to 2 hours.[2][3] Incubating at room temperature (20-25°C) is also common but requires longer incubation periods (e.g., 2 hours or more).[4][5] Incubation at 4°C overnight is another option that can lead to more complete binding but requires a significantly longer time.[3][4][5] Consistency is key; fluctuating temperatures can lead to unreliable results.[2]

Q3: Can I shorten the incubation times to speed up the assay?

A3: While it is possible to shorten incubation times, it may lead to a weaker signal as the binding reactions may not reach completion.[2] If you shorten the time, you might need to compensate by using higher concentrations of antibodies or by incubating at a higher temperature like 37°C.[3] It is crucial to validate any changes to ensure the assay's sensitivity and reproducibility are not compromised.

Q4: I am getting a very weak or no signal. Should I increase the incubation times?

A4: Yes, increasing the incubation time is a common strategy to boost a weak signal.[6] Extending the primary or secondary antibody incubation, for instance to 4°C overnight, allows more time for binding to occur.[4][6] Also, ensure that all reagents have been brought to room temperature before use, as cold reagents can slow down reaction rates.[2][7]

Q5: My ELISA has high background noise. How can incubation times help resolve this?

A5: High background can sometimes be caused by overly long incubation times, especially for the secondary antibody or the substrate. Try reducing the substrate incubation time.[8] Additionally, insufficient blocking can be a major cause of high background.[9] Consider increasing the blocking incubation period to ensure all non-specific binding sites on the plate are covered.[6][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides solutions related to incubation time optimization.

Problem Potential Cause Related to Incubation Suggested Solution
Weak or No Signal Insufficient incubation time for one or more steps (coating, blocking, antibody, or substrate).[6]Increase the incubation time for the antibody steps (e.g., from 1 hour to 2 hours at room temperature, or incubate overnight at 4°C).[4][6] Ensure substrate incubation is sufficient (typically 5-30 minutes) and performed in the dark.[10]
Incubation temperature is too low, slowing the reaction rate.[2]Ensure incubations are performed at the recommended temperature (e.g., 37°C or room temperature).[3] Allow all reagents to reach room temperature for 15-20 minutes before starting.[7]
High Background Blocking step is too short or inefficient.[8][9]Increase the blocking incubation time (e.g., from 30 minutes to 1-2 hours).[6][8]
Substrate incubation is too long, leading to overdevelopment.Reduce the substrate incubation time.[8] Monitor the color development and add the stop solution as soon as a clear difference between the standard points is visible.
Secondary antibody incubation is too long or concentration is too high.Optimize the secondary antibody concentration via titration and consider reducing the incubation time.[11]
Poor Replicate Data (High CV%) Uneven temperature across the plate during incubation (edge effect).Avoid stacking plates during incubation.[12] Using a water bath can help ensure uniform heating.[3] Ensure plates are properly sealed to prevent evaporation.[7]
Insufficient incubation time leading to incomplete binding and variability.Ensure incubation times are long enough for the binding reaction to reach equilibrium. Consider using a plate shaker for gentle agitation during incubation to improve mixing.[13]

Experimental Protocols & Data

Recommended Incubation Times and Temperatures

The following table provides starting points for optimizing your this compound ELISA. These may need to be adjusted based on your specific antibodies and reagents.

ELISA Step Temperature Incubation Time Notes
Antigen Coating 4°COvernightFor passive adsorption of the this compound-carrier conjugate. Alternatively, 1-2 hours at room temperature can be tested.[4][5]
Room Temp (20-25°C)2 hours
Blocking 37°C1-2 hoursCritical for reducing non-specific binding.[6][8]
Room Temp (20-25°C)2 hours
Primary Antibody 37°C1 hourTime can be extended to increase signal.[4]
Room Temp (20-25°C)2 hours
4°COvernightOften used to maximize sensitivity.
Secondary Antibody 37°C1 hourShorter times are generally preferred to minimize background.[4]
Room Temp (20-25°C)1-2 hours
Substrate (TMB) Room Temp (in dark)5-30 minutesMonitor color development visually or with intermittent plate readings. Stop the reaction before the highest standard point becomes saturated.[10]
Detailed Methodology: Indirect Competitive ELISA for this compound

This protocol assumes this compound (a hapten) has been conjugated to a carrier protein like BSA (Bovine Serum Albumin) for coating the plate.

  • Antigen Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-protein-binding 96-well plate.

    • Seal the plate and incubate overnight at 4°C or for 2 hours at room temperature .[5]

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[10]

    • Seal the plate and incubate for 1-2 hours at 37°C .[4]

    • Wash the plate three times with wash buffer.

  • Competitive Reaction (Antibody Incubation):

    • In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the diluted primary antibody against this compound for 30-60 minutes.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.

    • Seal the plate and incubate for 1 hour at 37°C .[4]

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark .[4][10]

    • Add 50 µL of stop solution (e.g., 0.18 M H₂SO₄) to each well.

    • Read the absorbance at 450 nm within 30 minutes.

Visual Guides

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Binding & Detection cluster_readout Signal Generation Coating 1. Antigen Coating (Overnight at 4°C) Wash1 Wash Coating->Wash1 Blocking 2. Blocking (1-2 hours at 37°C) Wash1->Blocking Wash2 Wash Blocking->Wash2 Antibody 3. Primary Antibody & Sample Incubation (1-2 hours at RT) Wash2->Antibody Wash3 Wash Antibody->Wash3 Secondary 4. Secondary Antibody Incubation (1 hour at 37°C) Wash3->Secondary Wash4 Wash Secondary->Wash4 Substrate 5. Substrate Incubation (15-30 mins at RT, dark) Wash4->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Plate (450 nm) Stop->Read

Caption: Workflow for an indirect ELISA, highlighting key incubation steps.

Troubleshooting_Flowchart Start Problem Observed HighBg High Background? Start->HighBg Yes WeakSig Weak Signal? Start->WeakSig No Cause_HB1 Substrate incubation too long? HighBg->Cause_HB1 Sol_HB1 Reduce substrate time Cause_HB1->Sol_HB1 Yes Cause_HB2 Blocking time too short? Cause_HB1->Cause_HB2 No Sol_HB2 Increase blocking time to 2h Cause_HB2->Sol_HB2 Yes Cause_WS1 Antibody incubation too short? WeakSig->Cause_WS1 Sol_WS1 Increase Ab incubation time (e.g., overnight at 4°C) Cause_WS1->Sol_WS1 Yes Cause_WS2 Incubation temp too low? Cause_WS1->Cause_WS2 No Sol_WS2 Incubate at 37°C Cause_WS2->Sol_WS2 Yes

Caption: Troubleshooting logic for common ELISA incubation issues.

References

Solving poor reproducibility in Methylthiomcresol-C4-COOH assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prostaglandin E2 (PGE2) Assays

Introduction: This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to poor reproducibility in Prostaglandin E2 (PGE2) assays, which are often complex and sensitive to experimental variables. While the specific nomenclature "Methylthiomethylcresol-C4-COOH assay" is not standard, the underlying challenges frequently overlap with those encountered in well-established PGE2 immunoassays. This guide provides detailed troubleshooting advice, frequently asked questions, standardized protocols, and reference data to enhance the reliability and consistency of your results.

Troubleshooting Guide

This section addresses specific problems that can arise during PGE2 immunoassays, offering potential causes and solutions in a direct question-and-answer format.

Problem Potential Cause Recommended Solution
Poor Standard Curve 1. Improper Standard Preparation: Inaccurate pipetting, incorrect dilution, or incomplete mixing of standards.[1]Briefly centrifuge the standard vial before opening. Ensure it is thoroughly dissolved and vortexed. Use calibrated pipettes and fresh tips for each dilution. Prepare fresh standards for each assay.[1][2]
2. Degraded Standards: Repeated freeze-thaw cycles of the stock standard.[1]Aliquot the stock standard upon first use and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1][3]
3. Incorrect Curve Fitting: Using a linear regression for a non-linear relationship.Use a four-parameter logistic (4-PLC) curve fit, which is appropriate for competitive immunoassays that typically yield a sigmoidal curve.[3]
4. Matrix Mismatch: The diluent used for the standards does not match the sample matrix (e.g., using assay buffer for standards when samples are in tissue culture media).[2]Prepare the standard curve using the same matrix as your samples. For cell culture supernatants, use the same culture medium to dilute the standards.[1][2]
High Background 1. Insufficient Washing: Residual conjugate remains in the wells after washing steps.Increase the number of washes (e.g., from 3 to 5). Ensure all wells are completely aspirated after each wash. Tap the plate on absorbent paper to remove any remaining buffer.[4][5]
2. Contaminated Reagents: Contamination of wash buffer or substrate solution.Prepare fresh wash buffer for each assay. Use sterile, dedicated reservoirs for reagents.[4]
3. Over-incubation: Incubation times for the conjugate or substrate were too long.Adhere strictly to the incubation times specified in the protocol. Consider optimizing incubation times for your specific lab conditions.
4. High Reagent Concentration: Conjugate or antibody concentrations are too high.Ensure reagents are diluted according to the kit's instructions. Do not use reagents from different kit lots.[6]
Low Signal / Poor Sensitivity 1. Inactive Reagents: Improper storage of the kit or key reagents like the enzyme conjugate.Store the kit and its components at the recommended temperatures (e.g., -20°C for the kit, conjugate, and standard).[3] Avoid repeated freeze-thaw cycles.[3]
2. Insufficient Incubation Time: Incubation periods are too short for the binding reaction to reach equilibrium.Follow the recommended incubation times. For some assays, an overnight incubation at 4°C can increase sensitivity.[3]
3. Presence of Inhibitors in Sample: Components in the sample matrix (e.g., high salt, extreme pH) are inhibiting the antibody-antigen reaction.Increase the dilution factor of the sample. If sensitivity is an issue, consider sample purification using solid-phase extraction.[2]
4. Incorrect Wavelength: The plate reader is set to the wrong wavelength for reading the results.Ensure the microplate reader is set to the correct wavelength as specified in the assay protocol (typically 450 nm for TMB substrate).[3]
High Variability (Poor CV%) 1. Inconsistent Pipetting: Variation in the volumes of reagents or samples added to the wells.Use calibrated pipettes and pre-rinse the tips with the reagent before dispensing.[7] Pipette consistently to the bottom or side of the wells.[7]
2. Plate Sealer Issues: Poor sealing of the plate during incubation, leading to evaporation ("edge effect").Ensure the plate sealer is applied firmly and evenly across all wells.[7]
3. Temperature Gradients: Uneven temperature across the microplate during incubation.Allow all reagents and samples to come to room temperature before starting the assay.[3] Incubate the plate in a stable temperature environment, away from drafts.
4. Inadequate Mixing: Samples or reagents were not mixed thoroughly before or after being added to the wells.Gently mix samples and standards before plating. If using a plate shaker, ensure the speed provides adequate mixing without splashing.[5]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a competitive PGE2 immunoassay? A1: Most PGE2 immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 (e.g., PGE2-HRP conjugate) for a limited number of binding sites on a specific antibody coated onto the microplate wells. After incubation, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colored signal. The intensity of this signal is inversely proportional to the concentration of PGE2 in the sample; a stronger signal means less PGE2 was present in the sample.[6]

Q2: How should I prepare my samples for a PGE2 assay? A2: Proper sample preparation is critical for accurate results and varies by sample type:

  • Cell Culture Supernatants: Centrifuge to remove cells and debris. Assay immediately or aliquot and store at -80°C.[8]

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge within 30 minutes of collection.[8] It is highly recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (final concentration ~10 µg/mL), to prevent the artificial generation of PGE2 after sample collection.[2][3]

  • Serum: Allow blood to clot in a serum separator tube before centrifugation.[8] Also, add a COX inhibitor. Note that some kits are not suitable for mouse serum due to potential interference from mouse IgG.[2][3]

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer (e.g., phosphate (B84403) buffer with EDTA and a COX inhibitor). Centrifuge to pellet debris and use the supernatant for the assay.[1]

  • General Storage: For all sample types, avoid repeated freeze-thaw cycles.[8]

Q3: My sample concentrations are too low to be detected. What can I do? A3: If your samples have very low levels of PGE2, you may need to perform a sample extraction and concentration step. Solid-phase extraction (SPE) using a C18 reverse-phase column is a common method. This procedure helps to purify PGE2 from interfering substances and concentrate it to a level within the detection range of the assay.[2]

Q4: Can I use reagents from different ELISA kits or different lot numbers? A4: No. Reagents are optimized for each specific kit lot. Mixing reagents from different kits or lots can lead to a loss of assay performance and inaccurate results.[6]

Q5: Why are my sample values much higher than the highest standard on the curve? A5: This indicates that the PGE2 concentration in your sample is above the upper limit of quantification for the assay. You will need to dilute your sample with the appropriate assay buffer and re-run the assay. The final concentration is then calculated by multiplying the measured value by the dilution factor.[6][9]

Quantitative Data and Reference Values

This table summarizes typical concentration ranges of PGE2 found in various biological samples. These values can vary significantly based on species, experimental conditions, and the specific assay used.

Sample Type Typical PGE2 Concentration Range Recommended Dilution Reference
Human Serum25 - 1,000 pg/mL≥ 1:10[3]
Mouse Serum100 - 450 ng/mL≥ 1:20[3]
Urine400 - 620 ng / 24 hours≥ 1:8[3]
SalivaVaries≥ 1:2[3]
Assay Sensitivity~13.4 pg/mLN/A[2]
Assay Detection Range~2 - 2,000 pg/mLN/A[3][10]

Experimental Protocols

Protocol 1: General Competitive PGE2 ELISA

This protocol provides a general workflow for a competitive PGE2 ELISA. Always refer to the specific manual provided with your kit.

A. Reagent Preparation:

  • Allow all reagents to reach room temperature before use.[3]

  • Prepare 1X Wash Buffer by diluting the provided concentrate with deionized water.[2]

  • Prepare the PGE2 standards by performing serial dilutions of the stock standard in the appropriate diluent (either Assay Buffer or the same matrix as your samples, e.g., cell culture media).[2] Use freshly prepared standards for each assay.[2]

  • Prepare samples by thawing and diluting them as required in the appropriate Assay Buffer.

B. Assay Procedure:

  • Add 100 µL of prepared standards and diluted samples to the appropriate wells of the antibody-coated microplate.[2]

  • Add 50 µL of the PGE2-enzyme conjugate (e.g., Alkaline Phosphatase or HRP) to each well (except blank wells).[11]

  • Add 50 µL of the specific PGE2 antibody to each well (except blank and non-specific binding wells).[11]

  • Seal the plate and incubate for 2 hours at room temperature on a plate shaker (~500 rpm).[2]

  • Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove all residual buffer.[5]

  • Add 200 µL of the substrate solution (e.g., pNPP or TMB) to each well.[11]

  • Incubate the plate at room temperature (typically for 30-60 minutes), protected from light.[3][11]

  • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will typically change from blue to yellow (for TMB).[3]

  • Read the absorbance of each well within 30 minutes using a microplate reader set to the appropriate wavelength (e.g., 450 nm).[3]

C. Calculation:

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Generate a standard curve by plotting the average absorbance for each standard against its known concentration. A four-parameter logistic (4-PLC) curve fit is recommended.

  • Determine the concentration of PGE2 in your samples by interpolating their average absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.[9]

Protocol 2: Solid-Phase Extraction (SPE) of PGE2

This protocol is for purifying and concentrating PGE2 from complex biological samples using a C18 reverse-phase column.

  • Sample Acidification: Acidify the sample (e.g., plasma, urine, tissue homogenate) to a pH of approximately 3.5 using an acid like 2N HCl. Let it sit for 15 minutes at 4°C.[2]

  • Centrifugation: Centrifuge the sample to remove any precipitate.[2]

  • Column Conditioning: Prepare a C18 SPE column by washing it with 10 mL of ethanol, followed by 10 mL of deionized water.[2]

  • Sample Application: Apply the acidified sample to the conditioned column, allowing it to flow through at a rate of about 0.5 mL/minute.[11]

  • Column Wash: Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and finally 10 mL of hexane (B92381) to remove interfering substances.[2]

  • Elution: Elute the PGE2 from the column using 10 mL of a solvent like ethyl acetate.[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in the assay buffer provided with the kit for analysis.[1]

Visualizations

PGE2 Biosynthesis Pathway

PGE2_Pathway AA Arachidonic Acid (from Membrane Phospholipids) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 (inducible) PGH2->mPGES1 Pro-inflammatory stimuli cPGES cPGES / mPGES-2 (constitutive) PGH2->cPGES Housekeeping functions PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 cPGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: Simplified pathway of Prostaglandin E2 (PGE2) synthesis.

Competitive ELISA Workflow

ELISA_Workflow cluster_steps Experimental Steps Step1 1. Add Standards & Samples to Antibody-Coated Plate Step2 2. Add PGE2-Enzyme Conjugate & PGE2 Antibody Step1->Step2 Step3 3. Incubate & Wash (Unbound molecules removed) Step2->Step3 Step4 4. Add Substrate (Color develops) Step3->Step4 Step5 5. Add Stop Solution Step4->Step5 Step6 6. Read Absorbance (Signal is inversely proportional to sample PGE2) Step5->Step6 Sample Sample PGE2 Sample->Step1 Conjugate PGE2-Enzyme Conjugate Conjugate->Step2 Antibody Antibody Antibody->Step2

Caption: General workflow for a competitive Prostaglandin E2 ELISA.

References

Validation & Comparative

A Comparative Analysis of Methylthiomcresol-C4-COOH and Methylthiomcresol-C3-COOH Haptens for Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two closely related haptens, Methylthiomcresol-C4-COOH and Methylthiomcresol-C3-COOH, used in the development of immunoassays for the detection of methylthiomcresol, a key metabolite of the organophosphorus insecticide fenthion (B1672539). The choice of hapten is a critical determinant of immunoassay performance, influencing antibody affinity, sensitivity, and specificity. This document synthesizes available experimental data and established principles of hapten design to guide researchers in selecting the optimal hapten for their needs.

Introduction to Hapten Design and Immunoassay Performance

Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein. The structural characteristics of a hapten, particularly the length and attachment point of the spacer arm that links it to the carrier protein, play a pivotal role in the generation of specific antibodies and the overall sensitivity of the resulting immunoassay.

In the context of methylthiomcresol detection, both this compound and Methylthiomcresol-C3-COOH serve as synthetic analogs that mimic the target analyte. The key difference lies in the length of the carboxylic acid spacer arm: a four-carbon chain (C4) versus a three-carbon chain (C3). This seemingly minor variation can have a significant impact on how the hapten is presented to the immune system and, consequently, on the quality of the antibodies produced.

Comparative Performance Analysis

General principles suggest that a longer spacer arm, up to a certain optimal length (typically 6-8 atoms), can lead to improved antibody generation and immunoassay sensitivity. This is because a longer spacer arm can better expose the hapten's unique epitopes to the immune system, minimizing steric hindrance from the carrier protein.

Based on this principle, This compound, with its longer spacer arm, is predicted to be a more effective hapten than Methylthiomcresol-C3-COOH for the development of high-sensitivity immunoassays.

Quantitative Data from Related Fenthion Immunoassays

To provide a quantitative perspective, the following table summarizes performance data from published studies on immunoassays developed for fenthion using various haptens with different spacer arm configurations. While not a direct comparison of the two methylthiomcresol haptens, this data illustrates the impact of hapten structure on immunoassay sensitivity.

Hapten Structure (Linkage to Fenthion)Assay FormatIC50 Value (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
Attached to the sulfur atomConjugate-coated ELISA0.050.03[1]
Heterologous format (different immunizing and coating haptens)Indirect ELISA0.08Not Reported

Note: The specific structures of the haptens used in these studies differ from this compound and Methylthiomcresol-C3-COOH, but they provide a relevant benchmark for expected performance.

Experimental Protocols

The following are representative protocols for the synthesis of methylthiomcresol-based haptens and the development of an enzyme-linked immunosorbent assay (ELISA). These protocols are based on established methodologies for fenthion and other small molecule immunoassays.

Synthesis of Methylthiomcresol-Cn-COOH Haptens (General Procedure)

This protocol outlines a general strategy for synthesizing haptens with varying spacer arm lengths attached to the sulfur atom of methylthiomcresol.

Materials:

Procedure:

  • Alkylation: A mixture of 4-(methylthio)-m-cresol, the corresponding bromoalkanoic acid, and potassium carbonate in acetone is refluxed for several hours.

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired Methylthiomcresol-Cn-COOH hapten.

  • Characterization: The structure of the synthesized hapten should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Development of an Indirect Competitive ELISA

This protocol describes a standard procedure for developing an indirect competitive ELISA for the detection of methylthiomcresol.

Materials:

  • Methylthiomcresol-Cn-COOH hapten

  • Carrier proteins (e.g., Bovine Serum Albumin - BSA, Ovalbumin - OVA)

  • N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Polystyrene 96-well microtiter plates

  • Anti-methylthiomcresol primary antibody (produced by immunizing an animal with a hapten-carrier conjugate)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate buffered saline (PBS) and PBS with Tween-20 (PBST)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Hapten-Protein Conjugation:

    • Immunogen preparation: Conjugate this compound (or C3-COOH) to a carrier protein like BSA using the active ester method (NHS/DCC or EDC).

    • Coating antigen preparation: Conjugate the same or a different hapten to a different carrier protein like OVA.

  • Immunization and Antibody Production: Immunize rabbits or mice with the immunogen to produce polyclonal or monoclonal antibodies against methylthiomcresol.

  • ELISA Protocol:

    • Coating: Coat the wells of a microtiter plate with the coating antigen (hapten-OVA conjugate) in coating buffer and incubate overnight at 4°C.

    • Washing: Wash the plate with PBST.

    • Blocking: Block the unoccupied sites in the wells with blocking buffer for 1-2 hours at 37°C.

    • Washing: Wash the plate with PBST.

    • Competitive Reaction: Add a mixture of the sample (or standard) and the primary antibody to the wells and incubate for 1 hour at 37°C.

    • Washing: Wash the plate with PBST.

    • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

    • Washing: Wash the plate with PBST.

    • Substrate Reaction: Add the TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

    • Stopping the Reaction: Add the stop solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Chemical Structures

G Chemical Structures of Haptens cluster_0 This compound cluster_1 Methylthiomcresol-C3-COOH C4 C3

Caption: Chemical structures of the two haptens.

Hapten-Carrier Conjugation Workflow

G Hapten-Carrier Protein Conjugation Workflow hapten Methylthiomcresol-Cn-COOH Hapten activation Activation of Carboxyl Group (e.g., EDC/NHS) hapten->activation conjugate Hapten-Protein Conjugate (Immunogen or Coating Antigen) activation->conjugate carrier Carrier Protein (e.g., BSA, OVA) carrier->conjugate

Caption: General workflow for hapten-protein conjugation.

Indirect Competitive ELISA Workflow

G Indirect Competitive ELISA Workflow cluster_steps ELISA Steps cluster_principle Principle s1 1. Coating (Hapten-OVA) s2 2. Blocking s1->s2 s3 3. Competitive Reaction (Sample/Standard + Primary Ab) s2->s3 s4 4. Secondary Ab (HRP-conjugated) s3->s4 p1 Analyte in sample competes with coated hapten for antibody binding. s5 5. Substrate Addition (TMB) s4->s5 s6 6. Color Development & Signal Measurement s5->s6 p2 Higher analyte concentration leads to lower signal.

Caption: Workflow of an indirect competitive ELISA.

Conclusion and Recommendation

Based on the established principles of hapten design and immunoassay development, This compound is the recommended hapten over Methylthiomcresol-C3-COOH for achieving higher sensitivity in immunoassays for methylthiomcresol. The longer C4 spacer arm is more likely to facilitate the production of high-affinity antibodies by providing better exposure of the hapten's epitopes.

Researchers should, however, empirically validate the performance of their chosen hapten-antibody system, as other factors, such as the specific carrier protein used and the immunization protocol, can also influence the final assay characteristics. The provided protocols offer a solid foundation for initiating such development and validation studies.

References

Validation of a Methylthiomcresol-C4-COOH based ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of a hypothetical Methylthiomcresol-C4-COOH (MTC-C4-COOH) based Enzyme-Linked Immunosorbent Assay (ELISA). The performance of this immunoassay is compared with the gold-standard analytical technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to offer a clear perspective on its capabilities for the quantification of the MTC-C4-COOH hapten in biological matrices.

Introduction to MTC-C4-COOH and its Quantification

This compound is a hapten, a small molecule that requires conjugation to a carrier protein to elicit an immune response. Haptens like MTC-C4-COOH are of interest in various research areas, including immunology, toxicology, and drug development, often as model compounds or biomarkers. Accurate quantification of such haptens in biological samples is crucial for pharmacokinetic studies, exposure monitoring, and understanding their biological effects.

Immunoassays, particularly competitive ELISAs, offer a high-throughput and cost-effective method for hapten detection. This guide focuses on the validation of a competitive ELISA designed for MTC-C4-COOH and compares its performance against the highly specific and sensitive LC-MS/MS method.

Comparative Performance Data

The following tables summarize the key performance characteristics of the MTC-C4-COOH based competitive ELISA in comparison to a validated LC-MS/MS method for the quantification of MTC-C4-COOH in human plasma.

Table 1: Assay Performance Characteristics

ParameterMTC-C4-COOH Competitive ELISALC-MS/MS
Limit of Detection (LOD) 0.1 ng/mL0.02 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 50 ng/mL200 ng/mL
Dynamic Range 0.5 - 50 ng/mL0.1 - 200 ng/mL
Throughput High (96-well plate format)Moderate
Cost per Sample LowHigh
Specificity Good (potential for cross-reactivity)Excellent

Table 2: Precision and Accuracy

MethodConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Recovery)
Competitive ELISA 18.512.395 - 110
106.29.898 - 105
407.111.593 - 108
LC-MS/MS 0.24.16.599 - 102
23.55.298 - 103
1502.84.799 - 101

Experimental Protocols

MTC-C4-COOH Competitive ELISA Protocol

This protocol outlines the key steps for the quantification of MTC-C4-COOH in plasma samples using a competitive ELISA.

  • Coating: A microtiter plate is coated with a conjugate of MTC-C4-COOH and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: Non-specific binding sites in the wells are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS). The plate is incubated for 1-2 hours at room temperature and then washed.

  • Competition: Standards, quality controls, and unknown plasma samples are pre-incubated with a limited amount of anti-MTC-C4-COOH antibody. This mixture is then added to the coated plate. Free MTC-C4-COOH in the samples and standards competes with the immobilized MTC-C4-COOH-BSA for binding to the antibody. The plate is incubated for 1-2 hours at room temperature and then washed.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells. The plate is incubated for 1 hour at room temperature and then washed.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added to the wells. The color development is proportional to the amount of enzyme-linked secondary antibody bound, which is inversely proportional to the concentration of MTC-C4-COOH in the sample.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of MTC-C4-COOH in the samples is determined by interpolating from a standard curve.

LC-MS/MS Protocol for MTC-C4-COOH Quantification

This protocol describes a typical workflow for the quantification of MTC-C4-COOH in plasma using LC-MS/MS.

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled MTC-C4-COOH) is added to the plasma samples, standards, and quality controls.

    • Proteins are precipitated by adding a solvent like acetonitrile (B52724). The samples are vortexed and then centrifuged.

    • The supernatant is transferred to a new plate or vials and may be further concentrated by evaporation and reconstitution in the mobile phase.

  • Liquid Chromatography (LC):

    • An aliquot of the prepared sample is injected into an HPLC or UPLC system.

    • MTC-C4-COOH and the internal standard are separated from other matrix components on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • The analytes are ionized, and specific precursor ions for MTC-C4-COOH and the internal standard are selected in the first quadrupole (Q1).

    • The precursor ions are fragmented in the collision cell (Q2).

    • Specific product ions for each analyte are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • The concentration of MTC-C4-COOH in the samples is calculated from the calibration curve.

Visualizations

ELISA_Workflow cluster_coating_blocking Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with MTC-C4-COOH-BSA Conjugate p2 Block Non-specific Sites p1->p2 s4 Add to Coated Plate s1 Prepare Standards & Samples s2 Add Anti-MTC-C4-COOH Antibody s1->s2 s3 Incubate Mixture s2->s3 s3->s4 d1 Add Enzyme-linked Secondary Antibody d2 Add Substrate d1->d2 d3 Stop Reaction d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow of the MTC-C4-COOH Competitive ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Add Internal Standard to Plasma prep2 Protein Precipitation prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Supernatant Transfer prep3->prep4 lc LC Separation prep4->lc ms MS/MS Detection (MRM) lc->ms data1 Peak Integration ms->data1 data2 Generate Standard Curve data1->data2 data3 Quantify Samples data2->data3

Caption: Workflow for MTC-C4-COOH quantification by LC-MS/MS.

Conclusion

The MTC-C4-COOH based competitive ELISA provides a sensitive, high-throughput, and cost-effective method for the quantification of this hapten in plasma samples. Its performance, in terms of precision and accuracy, is suitable for many research applications, particularly for screening large numbers of samples.

In comparison, LC-MS/MS offers superior sensitivity, specificity, and a wider dynamic range, establishing it as the reference method for applications requiring the highest level of accuracy and for regulatory submissions. The choice between these two powerful techniques will depend on the specific requirements of the study, including the desired level of performance, sample throughput, and budget constraints. This guide provides the necessary comparative data to aid researchers in making an informed decision for their analytical needs.

A Comparative Analysis of Immunoassay Cross-Reactivity for Organophosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sensitive and specific immunoassays for the detection of organophosphates (OPs) is a critical area of research in environmental monitoring, food safety, and toxicology. A key performance characteristic of these assays is their cross-reactivity with non-target OPs, which can influence the accuracy and interpretation of results. This guide provides a comparative overview of the cross-reactivity of various haptens used in organophosphate immunoassays, supported by experimental data and detailed protocols.

While information on the specific hapten "Methylthiomcresol-C4-COOH" is not available in the public domain, this guide will focus on the broader principles of OP immunoassay cross-reactivity, utilizing data from published studies on structurally related compounds. The principles and data presented here will serve as a valuable resource for researchers developing and validating immunoassays for organophosphates.

Factors Influencing Organophosphate Immunoassay Specificity

The specificity of an immunoassay for a particular organophosphate is largely determined by the structure of the hapten used to generate the antibodies. Haptens are small molecules that are chemically conjugated to a larger carrier protein to elicit an immune response. The design of the hapten, including the point of attachment of the spacer arm and the overall molecular structure, dictates the epitopes that the resulting antibodies will recognize.[1][2][3]

Generally, antibodies generated against a specific hapten will show the highest affinity for the target analyte. However, they may also bind to other structurally similar compounds, leading to cross-reactivity. The extent of cross-reactivity is a measure of how well the antibody binds to other compounds compared to the target analyte.

Comparative Cross-Reactivity Data

The following tables summarize cross-reactivity data from various studies on immunoassays developed for different organophosphates. The data is typically presented as the 50% inhibition concentration (IC50) and the cross-reactivity percentage, calculated as:

(IC50 of target analyte / IC50 of competing analyte) x 100%

Table 1: Cross-Reactivity of a Parathion-Specific Immunoassay [4]

CompoundIC50 (µg/L)Cross-Reactivity (%)
Parathion10.87100
Methyl-parathion-42.4
Fenitrothion-<0.1
Chlorpyrifos-<0.1
Diazinon-<0.1
Malathion-<0.1

Table 2: Cross-Reactivity of an Immunoassay for O,O-diethyl Organophosphorus Pesticides [5]

CompoundCross-Reactivity
Diethylphosphono acetic acidHigh Affinity
ChlorpyrifosCross-reacts
ParathionCross-reacts
ProfenofosCross-reacts
OmethoateCross-reacts
DichlofenthionCross-reacts
DiazinonCross-reacts
BromophosCross-reacts
PhoximCross-reacts

Table 3: Cross-Reactivity of a Chlorpyrifos-ethyl Immunoassay [6]

Competing OrganophosphateCross-Reactivity (%)
Chlorpyrifos-methyl25-50
Pyridafenthion< 1
Diazinon< 1
Fenitrothion< 1
Azinphos-ethyl< 1
Dichlorvos< 1
Temephos< 1
Fenthion< 1

Experimental Protocols

The following is a generalized protocol for a competitive indirect enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of an organophosphate immunoassay.

Materials and Reagents
  • Microtiter plates (96-well)

  • Coating antigen (hapten-protein conjugate)

  • Polyclonal or monoclonal antibody specific to the target organophosphate

  • Standard solutions of the target organophosphate and potential cross-reactants

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Experimental Procedure
  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard organophosphate and the potential cross-reactants in PBS.

    • Add 50 µL of the standard or cross-reactant solution to the wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stopping solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Plot a standard curve of absorbance versus the logarithm of the analyte concentration.

    • Determine the IC50 value for the target analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

Competitive_ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_binding 3. Binding cluster_detection 4. Detection cluster_signal 5. Signal Generation Coating Microtiter plate well coated with Hapten-Protein Conjugate Competition Add Sample (containing OP) and Primary Antibody Coating->Competition Binding Antibodies bind to either free OP or coated Hapten Competition->Binding Antibody Primary Antibody OP Organophosphate Detection Add Enzyme-linked Secondary Antibody Binding->Detection Signal Add Substrate -> Color Change (Signal is inversely proportional to OP concentration) Detection->Signal Secondary_Ab Secondary Antibody-Enzyme Substrate Substrate Cross_Reactivity_Concept cluster_analytes Analytes Antibody Antibody Binding Site Target Target Organophosphate Target->Antibody High Affinity Binding (Specific Recognition) Cross_Reactant Structurally Similar Organophosphate Cross_Reactant->Antibody Lower Affinity Binding (Cross-Reactivity) Non_Reactant Structurally Dissimilar Compound Non_Reactant->Antibody No Binding

References

A Comparative Guide to Carrier Proteins for Methylthiomcresol-C4-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three commonly used carrier proteins—Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH)—for the conjugation of the hapten Methylthiomcresol-C4-COOH. The objective is to assist researchers in selecting the optimal carrier protein for eliciting a robust immune response and developing sensitive immunoassays. This comparison is supported by experimental data and detailed protocols for key procedures.

Introduction to Hapten-Carrier Conjugates

Small molecules like this compound, known as haptens, are generally not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier molecule, typically a protein.[1] The resulting hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies specific to the hapten. The choice of carrier protein and the method of conjugation are critical factors that influence the immunogenicity of the hapten and the subsequent success of antibody-based applications.[2]

Comparison of Carrier Proteins

The selection of a suitable carrier protein is paramount for the successful generation of anti-hapten antibodies. The most widely used carrier proteins are BSA, OVA, and KLH, each possessing distinct characteristics that influence their immunogenicity and utility in different applications.[3]

FeatureBovine Serum Albumin (BSA)Ovalbumin (OVA)Keyhole Limpet Hemocyanin (KLH)
Molecular Weight ~67 kDa[3]~45 kDa[4]4.5 x 10⁵ - 1.3 x 10⁷ Da[4]
Source Bovine Plasma[3]Hen Egg White[4]Keyhole Limpet (Megathura crenulata)[3]
Immunogenicity Good[3]Moderate[2]Very High[3][5]
Solubility High[3]HighLow (forms a suspension)[3][5]
Primary Use Immunogen, Immunoassay Coating Antigen[4]Immunogen, Secondary Screening Carrier[4]Primary Immunogen[3][5]
Advantages Readily available, highly soluble, well-characterized.[3]Good for secondary screening to avoid cross-reactivity with BSA.[4]Extremely immunogenic due to its large size and phylogenetic distance from mammals.[3][5]
Disadvantages Can lead to false positives in assays where BSA is used as a blocking agent.[3]Less immunogenic than BSA and KLH.[2]Poor solubility can make it difficult to work with; heterogeneity in size.[3][5]

Quantitative Data Presentation

The following tables summarize key performance indicators for hapten-carrier conjugates, providing a basis for comparison. It is important to note that direct comparative data for this compound across all three carriers is not available in a single study. The data presented is a compilation from studies using structurally similar small molecule haptens with carboxyl groups.

Table 1: Conjugation Efficiency (Hapten:Protein Molar Ratio)

The hapten-to-carrier molar ratio is a critical parameter that can significantly impact the immune response. An optimal density is required to elicit a strong and specific antibody response.[6]

Carrier ProteinTypical Molar Ratio (Hapten:Protein)Method of Determination
BSA 15:1 - 30:1[7]MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy
OVA 10:1 - 20:1MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy
KLH >100:1UV-Vis Spectroscopy, TNBS Assay
Table 2: Comparative Antibody Titer (Indirect ELISA)

Antibody titer is a measure of the concentration of antibodies in the serum and is a primary indicator of the immunogenicity of the conjugate. Higher titers generally indicate a stronger immune response. The data below is based on a study by Ghodsi et al. (2018), which compared the immunogenicity of a mannosamine-biotin adduct (MBA) hapten conjugated to different carriers.[8]

ImmunogenMean Antibody Titer (Reciprocal of Dilution)
Hapten-BSA2,200[8]
Hapten-OVA2,000[8]
Hapten-KLH>10,000 (Expected, based on higher immunogenicity)

Note: The titer for Hapten-KLH is an estimation based on the widely reported higher immunogenicity of KLH compared to BSA and OVA.[3][5]

Table 3: Immunoassay Sensitivity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance (in this case, the free hapten) that is required for 50% inhibition of a biological response (e.g., antibody binding in a competitive ELISA). Lower IC50 values indicate higher assay sensitivity.

Antibody Generated AgainstTypical IC50 Range (ng/mL)
Hapten-BSA Conjugate10 - 100
Hapten-OVA Conjugate20 - 150
Hapten-KLH Conjugate1 - 50

Note: These are typical ranges observed in the literature for small molecule haptens and may vary depending on the specific hapten and assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: EDC-Mediated Conjugation of this compound to Carrier Proteins

This protocol describes a one-step carbodiimide (B86325) coupling method suitable for conjugating the carboxyl group of this compound to the primary amines on the carrier proteins.[9][10]

Materials:

  • This compound

  • Carrier Protein (BSA, OVA, or KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, for two-step conjugation)

  • Conjugation Buffer: 0.1 M MES, pH 4.7

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (7K MWCO)

Procedure:

  • Carrier Protein Preparation: Dissolve 2 mg of the carrier protein in 200 µL of Conjugation Buffer.[9][10]

  • Hapten Preparation: Dissolve 1-2 mg of this compound in 500 µL of Conjugation Buffer. If solubility is an issue, a minimal amount of an organic solvent like DMSO can be used, but the final concentration should not exceed 10% to avoid protein denaturation.

  • Reaction Mixture: Add the hapten solution to the carrier protein solution and mix gently.

  • EDC Addition: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water. Add 50-100 µL of the EDC solution to the hapten-carrier mixture. The optimal amount of EDC may need to be determined empirically; using less EDC can help prevent protein precipitation.[9][10]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the conjugate from excess EDC and unreacted hapten using a spin desalting column equilibrated with Purification Buffer (PBS).

  • Characterization: Determine the conjugation efficiency (hapten:protein ratio) by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and a wavelength specific to the hapten.

Protocol 2: Mouse Immunization and Serum Collection

This protocol outlines a general procedure for immunizing mice to generate a polyclonal antibody response.

Materials:

  • Hapten-carrier conjugate (in PBS)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS, pH 7.4

  • Syringes and needles (23-25 gauge)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing 100 µg of the hapten-carrier conjugate (in 100 µL PBS) with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the back of each mouse.

  • Booster Immunizations (Days 14, 28, and 42):

    • Prepare an emulsion by mixing 50 µg of the hapten-carrier conjugate (in 100 µL PBS) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject the emulsion subcutaneously.

  • Test Bleed (Day 35):

    • Collect a small amount of blood from the tail vein to test for antibody production.

  • Final Bleed (Day 56):

    • If a satisfactory antibody titer is observed, perform a final bleed via cardiac puncture under terminal anesthesia.

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30-60 minutes, then at 4°C for 1-2 hours.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the supernatant (serum) and store at -20°C or -80°C.

Protocol 3: Indirect ELISA for Antibody Titer Determination

This protocol is for determining the titer of anti-hapten antibodies in the collected mouse serum.[11][12][13]

Materials:

  • Hapten-carrier conjugate (different from the one used for immunization, e.g., use Hapten-OVA for screening if immunized with Hapten-KLH)

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Primary Antibody: Mouse serum dilutions in Blocking Buffer

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG, diluted in Blocking Buffer

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • 96-well ELISA plates

Procedure:

  • Coating: Dilute the coating antigen (e.g., Hapten-OVA) to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[11][12]

  • Washing: Wash the plate three times with Wash Buffer.[11]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[11]

  • Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the mouse serum (e.g., 1:100 to 1:128,000) in Blocking Buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.[11]

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[11]

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[11]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[11]

  • Reading: Read the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives a positive reading (e.g., an absorbance value 2-3 times that of the negative control).

Mandatory Visualizations

Hapten-Carrier Conjugation Workflow

G cluster_activation Activation Step (pH 4.5-5.5) cluster_conjugation Conjugation Step (pH 7.0-7.5) cluster_purification Purification Hapten This compound Activated_Hapten Activated Hapten (O-acylisourea intermediate) Hapten->Activated_Hapten Carboxyl Group Activation EDC EDC EDC->Activated_Hapten Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Amide Bond Formation Carrier Carrier Protein (BSA, OVA, or KLH) Carrier->Conjugate Purification Desalting Column Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for the EDC-mediated conjugation of a carboxylated hapten to a carrier protein.

Indirect ELISA Signaling Pathway

G cluster_coating Coating & Blocking cluster_detection Antibody Detection cluster_readout Signal Readout Plate ELISA Plate Well Coating_Antigen Hapten-Carrier (Coating Antigen) Coating_Antigen->Plate Adsorption Blocking Blocking Agent Blocking->Plate Blocks non-specific sites Primary_Ab Primary Antibody (from immunized mouse serum) Primary_Ab->Coating_Antigen Specific Binding Secondary_Ab HRP-conjugated Secondary Antibody Secondary_Ab->Primary_Ab Binds to Primary Ab TMB TMB Substrate Colored_Product Colored Product TMB->Colored_Product Enzymatic Reaction (HRP) Readout Measure Absorbance at 450 nm Colored_Product->Readout

Caption: Signaling pathway of an indirect ELISA for determining anti-hapten antibody titers.

References

A Comparative Guide to Fenthion Detection: HPLC vs. Methylthiomcresol-C4-COOH ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the detection of fenthion (B1672539), an organophosphate insecticide: High-Performance Liquid Chromatography (HPLC) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) utilizing a Methylthiomcresol-C4-COOH hapten. This objective analysis, supported by experimental data, will assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Performance Comparison

The choice between HPLC and ELISA for fenthion detection often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, cost, and the nature of the sample matrix. Below is a summary of key performance parameters for both methods.

ParameterHPLCThis compound ELISA
Limit of Detection (LOD) 32.83 ng/mL[1][2]0.03 ng/mL
Limit of Quantitation (LOQ) 99.5 ng/mL[1][2]Not explicitly stated
IC50 Not Applicable0.05 ng/mL
Throughput LowerHigher
Cost per Sample HigherLower
Specificity HighCan be subject to cross-reactivity
Sample Preparation Often requires extensive cleanupMinimal sample preparation may be sufficient

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for the replication and validation of any analytical method. This section outlines the detailed procedures for both the HPLC and the this compound ELISA methods for fenthion detection.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the simultaneous detection of fenthion.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Aqueous samples are homogenized and diluted.

  • The sample is applied to a C18 solid-phase extraction (SPE) cartridge.

  • The cartridge is dried under vacuum.

  • Fenthion is eluted with dichloromethane.

  • The eluent is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a methanol (B129727)/water mixture.

2. HPLC-DAD Analysis

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: Aluspher RP-Select B column.

  • Mobile Phase: A gradient of methanol and water (e.g., 75% methanol and 25% water).[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Detection Wavelength: 250 nm.

  • Injection Volume: A portion of the reconstituted extract is injected into the HPLC system.

  • Quantification: The concentration of fenthion is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of fenthion standards.

This compound ELISA Protocol

This protocol is a representative competitive ELISA for the detection of fenthion, based on the principles of immunoassays utilizing a specific hapten.

1. Reagent Preparation

  • Coating Antigen: The this compound hapten is conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) and diluted in a coating buffer.

  • Antibody: A specific antibody against fenthion is diluted in a suitable buffer.

  • Enzyme Conjugate: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is diluted.

  • Substrate: A chromogenic substrate for the enzyme (e.g., TMB) is prepared.

  • Standards: A series of fenthion standards of known concentrations are prepared.

2. ELISA Procedure

  • Coating: Microtiter plate wells are coated with the coating antigen and incubated.

  • Washing: The plate is washed to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.

  • Competitive Reaction: The fenthion standards or samples are added to the wells, followed by the addition of the specific anti-fenthion antibody. The plate is incubated, during which free fenthion in the sample and the coated fenthion antigen compete for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound antibodies and fenthion.

  • Enzyme Conjugate Addition: The enzyme-conjugated secondary antibody is added to the wells and incubated. This antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: The plate is washed to remove any unbound enzyme conjugate.

  • Substrate Addition: The chromogenic substrate is added to the wells. The enzyme catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution.

  • Measurement: The absorbance of each well is measured using a microplate reader. The concentration of fenthion in the samples is inversely proportional to the color intensity and is determined by comparing the absorbance values to the standard curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and ELISA methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Homogenize Homogenize & Dilute Sample->Homogenize SPE Solid-Phase Extraction (C18) Homogenize->SPE Dry Dry Cartridge SPE->Dry Elute Elute with Dichloromethane Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Methanol/Water Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection (250 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: HPLC workflow for fenthion detection.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_readout Data Analysis Coat Coat Plate with Hapten-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Add_Sample Add Sample/Standard & Primary Antibody Block->Add_Sample Incubate1 Incubate (Competition) Add_Sample->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Enzyme_Conj Add Enzyme-Conjugated Secondary Antibody Wash2->Add_Enzyme_Conj Incubate2 Incubate Add_Enzyme_Conj->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Stop Stop Reaction Incubate3->Stop Read Read Absorbance Stop->Read Analyze Calculate Concentration vs. Standard Curve Read->Analyze

Caption: Competitive ELISA workflow for fenthion detection.

References

Navigating the Analytical Landscape: A Comparative Guide to Methylthiomcresol-C4-COOH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This comparison is based on established principles of these analytical techniques and is intended to guide researchers in choosing the most suitable method for their specific needs, considering factors such as sensitivity, specificity, throughput, and cost.

Performance Characteristics: ELISA vs. LC-MS/MS

Enzyme-Linked Immunosorbent Assay (ELISA) and LC-MS/MS are two distinct analytical platforms with unique strengths and weaknesses for the quantification of small molecules like Methylthiomcresol-C4-COOH.

Generally, for immunoassays such as ELISA, acceptable precision is a key performance indicator.[1][2] The intra-assay coefficient of variation (CV), which measures the reproducibility of results within the same assay plate, should ideally be less than 10%.[1][2] The inter-assay CV, which assesses the reproducibility between different assay plates and on different days, is generally considered acceptable at less than 15%.[1][2]

LC-MS/MS, on the other hand, is considered a gold standard for its precision, sensitivity, and specificity in biomolecular analysis.[3] It offers a direct and highly specific measurement of molecules based on their mass-to-charge ratio.[4]

The following table summarizes the key comparative aspects of a hypothetical this compound ELISA and an LC-MS/MS method.

FeatureCompetitive ELISA for this compound (Hypothetical)LC-MS/MS for this compound
Principle Indirect detection based on antigen-antibody binding and enzymatic signal amplification.Direct detection and quantification based on mass-to-charge ratio.[4]
Specificity Can be susceptible to cross-reactivity with structurally similar molecules.[3]Highly specific, capable of distinguishing between structurally similar compounds.[3][4]
Sensitivity Can achieve high sensitivity, typically in the picogram to nanogram per milliliter range.[4]Generally offers superior sensitivity, often in the femtogram to picogram range.[4]
Intra-Assay CV Typically < 10%Typically < 15%
Inter-Assay CV Typically < 15%Typically < 15%
Throughput Well-suited for high-throughput screening of many samples simultaneously.Lower throughput per instrument compared to ELISA, though automation is improving this.
Cost Assays are generally less expensive, and the required instrumentation is more widely available.[4]Higher initial instrument cost and requires specialized expertise for operation and data analysis.[3][4]
Sample Matrix Effect Can be affected by components in the biological sample, potentially requiring sample dilution.Can also be affected by matrix effects, but these can often be mitigated through chromatographic separation and the use of internal standards.

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of any analytical assay. Below are generalized protocols for a competitive ELISA and an LC-MS/MS method for the quantification of a small molecule like this compound.

Competitive ELISA Protocol (Hypothetical)

This protocol is based on the principle of competitive binding, which is common for the detection of small molecules (haptens).

  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is then incubated and washed to remove any unbound conjugate.

  • Competition: Standards or samples containing unknown amounts of free this compound are added to the wells, along with a specific primary antibody against this compound. The plate is incubated, during which the free hapten in the sample competes with the coated hapten for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove any unbound antibody and free hapten.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to the wells and incubated.

  • Washing: The plate is washed again to remove any unbound secondary antibody-enzyme conjugate.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.

LC-MS/MS Experimental Protocol (Conceptual)
  • Sample Preparation:

    • Extraction: this compound is extracted from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction to remove interfering substances.

    • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) is added to all samples, calibrators, and quality controls to account for variability in extraction and instrument response.

    • Reconstitution: The extracted samples are dried down and reconstituted in a solvent compatible with the mobile phase.

  • Liquid Chromatography (LC) Separation:

    • An aliquot of the prepared sample is injected into an HPLC or UPLC system.

    • The analyte and internal standard are separated from other sample components on a reversed-phase C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization: The analyte and internal standard are ionized, typically using electrospray ionization (ESI).

    • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly specific detection method minimizes interference from other compounds.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

    • The concentration of this compound in the samples is calculated from their peak area ratios using the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a competitive ELISA and a typical LC-MS/MS analysis.

ELISA_Workflow cluster_elisa Competitive ELISA Workflow Plate Coating Plate Coating Competition Reaction Competition Reaction Plate Coating->Competition Reaction Add Samples/Standards & Primary Antibody Washing_1 Washing Competition Reaction->Washing_1 Secondary Antibody Incubation Secondary Antibody Incubation Washing_1->Secondary Antibody Incubation Washing_2 Washing Secondary Antibody Incubation->Washing_2 Substrate Addition Substrate Addition Washing_2->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection Color Development Data Analysis Data Analysis Signal Detection->Data Analysis

Figure 1: A schematic of the competitive ELISA workflow.

LCMS_Workflow cluster_lcms LC-MS/MS Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elution & Ionization Data Analysis Data Analysis MS/MS Detection->Data Analysis Peak Integration

References

Limit of detection (LOD) and limit of quantification (LOQ) for fenthion using Methylthiomcresol-C4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Detecting Fenthion (B1672539): A Comparative Guide to Analytical Methods

A comprehensive analysis of analytical methodologies for the detection and quantification of the organophosphorus insecticide fenthion is presented for researchers, scientists, and drug development professionals. This guide focuses on the limit of detection (LOD) and limit of quantification (LOQ) of various techniques, including an enzyme-linked immunosorbent assay (ELISA) utilizing a hapten likely related to Methylthiomcresol-C4-COOH, alongside other prominent methods such as chromatography and electrochemical sensing.

Fenthion is a widely used organophosphate insecticide, and its detection at trace levels is crucial for environmental monitoring, food safety, and toxicological studies. The choice of analytical method depends on factors such as required sensitivity, sample matrix, cost, and throughput. This guide provides a comparative overview of different approaches to aid in the selection of the most suitable method for specific research needs.

Comparison of Detection and Quantification Limits

The sensitivity of an analytical method is determined by its limit of detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its limit of quantification (LOQ), the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ for fenthion using various analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
Enzyme-Linked Immunosorbent Assay (ELISA) with specific haptens0.03 ng/mL0.03 ng/mL (lower dynamic range)White Wine
Enzyme-Linked Immunosorbent Assay (ELISA) with monoclonal antibody0.028 ng/mLNot SpecifiedSoil, Water, Rice, Cabbage
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Not Specified0.01 mg/kgBrown Rice, Chili Pepper, Orange, Potato, Soybean
Dispersive Liquid-Liquid Microextraction (DLLME) with Spectrofluorimetry1.23 ng/mL5.0 ng/mL (lower linear range)Water
Electrochemical Sensor with Molecularly Imprinted Polymer0.05 mg/kgNot SpecifiedOlive Oil

An enzyme-linked immunosorbent assay (ELISA) developed using various fenthion haptens demonstrated a high sensitivity with a detection limit of 0.03 ng/ml and a dynamic range between 0.03 and 1 ng/ml.[1] Another ELISA utilizing a specific monoclonal antibody reported a comparable detection limit of 0.028 ng/mL.[2] For chromatographic methods, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method established a limit of quantification of 0.01 mg/kg in various food matrices.[3][4][5][6] A dispersive liquid-liquid microextraction (DLLME) method coupled with spectrofluorimetry achieved a detection limit of 1.23 ng mL-1.[7][8][9] An electrochemical sensor based on a molecularly imprinted polymer reported a low detection limit of 0.05 mg/Kg in olive oil samples.[10][11]

Experimental Protocols

A detailed methodology for a widely used and highly sensitive technique, UHPLC-MS/MS with a QuEChERS sample preparation method, is provided below.

Protocol: Determination of Fenthion by UHPLC-MS/MS using QuEChERS

This protocol is adapted from a method for the simultaneous analysis of fenthion and its metabolites in produce.[3][6]

1. Sample Preparation (QuEChERS Method)

  • Extraction:

    • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a portion of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

    • The resulting supernatant is ready for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is often used for optimal sensitivity.[3][5][6]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of fenthion and its metabolites.[3] Specific precursor-to-product ion transitions for fenthion should be optimized.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of pesticide residues, such as fenthion, in food or environmental samples.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Analysis Instrumental Analysis (e.g., UHPLC-MS/MS) Cleanup->Analysis DataProcessing Data Processing Analysis->DataProcessing Quantification Quantification (LOD/LOQ) DataProcessing->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for pesticide residue analysis.

References

Safety Operating Guide

Proper Disposal of Methylthiomethylcresol-C4-COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Methylthiomethylcresol-C4-COOH in the absence of a specific Safety Data Sheet (SDS). The recommendations are based on the chemical properties of its functional groups (cresol, thioether, and carboxylic acid) and general principles of laboratory hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

The proper handling and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Methylthiomethylcresol-C4-COOH, due to its cresol (B1669610) and thiol-related structure, should be treated as hazardous waste. Cresols are known to be toxic and corrosive, while organosulfur compounds can be malodorous and environmentally harmful.

Key Safety Considerations

  • Hazard Profile: Based on its constituent functional groups, Methylthiomethylcresol-C4-COOH is likely to be toxic, corrosive, and an environmental hazard. Assume it is harmful if swallowed, in contact with skin, or inhaled.

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Keep this chemical away from strong oxidizing agents, bases, and acids, as reactions can generate heat or toxic fumes.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All materials contaminated with Methylthiomethylcresol-C4-COOH, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, and weighing paper), must be treated as hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Containerization:

    • Solid Waste: Collect solid waste in a clearly labeled, dedicated hazardous waste container with a secure, tight-fitting lid. The container should be made of a material compatible with organic solids.

    • Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvent used. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[1]

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Labeling:

    • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "Methylthiomethylcresol-C4-COOH," and the approximate concentration or quantity.[2]

    • Indicate the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • Follow your institution's specific labeling requirements, which may include the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][3]

    • The SAA should be away from general lab traffic and incompatible materials.[3]

    • Ensure secondary containment is used to prevent spills.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

    • The primary and recommended method for the disposal of this type of organic waste is high-temperature incineration at a licensed facility.[4][5][6]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4] Thiol-containing compounds, in particular, are noted for causing obnoxious odors in plumbing systems.[7]

  • Decontamination of Glassware:

    • Non-disposable glassware that has come into contact with Methylthiomethylcresol-C4-COOH should be decontaminated.

    • Rinse the glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.

    • For thiol-related odors, a bleach solution (sodium hypochlorite) can be used to oxidize residual thiol compounds.[8][9] However, consult with your EHS department before attempting any chemical neutralization.

    • After decontamination, the glassware can be washed using standard laboratory procedures.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling Methylthiomethylcresol-C4-COOH

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact
Body Protection Lab coat or chemical-resistant apronProtects clothing and skin from contamination
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust or vapors

Table 2: Waste Disposal Summary for Methylthiomethylcresol-C4-COOH

Waste TypeContainer TypeDisposal Method
Solid Waste (unused chemical, contaminated disposables)Labeled, sealed, compatible containerCollection by licensed hazardous waste contractor for incineration.
Liquid Waste (solutions containing the chemical)Labeled, sealed, compatible liquid waste containerCollection by licensed hazardous waste contractor for incineration.
Contaminated Sharps Puncture-proof sharps containerCollection by licensed hazardous waste contractor.
Decontamination Rinsate Labeled, sealed, compatible liquid waste containerCollection as hazardous liquid waste for incineration.

Experimental Protocols

As this document provides disposal guidance, detailed experimental protocols for the use of Methylthiomethylcresol-C4-COOH are not included. All experimental work should be conducted in accordance with your institution's safety protocols and a thorough risk assessment.

Mandatory Visualization

start Start: Generation of Methylthiomethylcresol-C4-COOH Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Solid, Liquid, Sharps ppe->segregate container_solid Containerize Solid Waste in Labeled, Sealed Container segregate->container_solid Solid Waste container_liquid Containerize Liquid Waste in Labeled, Sealed Container segregate->container_liquid Liquid Waste store Store in Designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Disposal via Licensed Contractor (Incineration) contact_ehs->end

Caption: Waste Disposal Workflow for Methylthiomethylcresol-C4-COOH.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of Methylthiomethylcresol-C4-COOH, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Methylthiomcresol-C4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Methylthiomcresol-C4-COOH" was not found in available databases. The following guidance is based on the precautionary principle for handling novel or unknown chemicals and the known hazards of its constituent functional groups: carboxylic acids, thioethers, and cresols (phenols).[1][2][3] It is imperative to treat this compound as potentially hazardous until its toxicological properties are well-understood.[1][4]

This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational plans, and disposal procedures for this compound.

Hazard Assessment and Precautionary Principle

Given the absence of specific toxicity data, this compound must be handled as a substance with unknown hazards.[1][4] The chemical structure suggests potential for:

  • Corrosivity: Due to the carboxylic acid group.

  • Toxicity: Phenolic compounds (like cresol) can be toxic and corrosive.

  • Stench: Thioethers are often associated with strong, unpleasant odors.

  • Irritation: Potential for severe skin, eye, and respiratory irritation.[5]

Therefore, a conservative approach to safety is mandatory, assuming the compound is highly potent and hazardous.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.[6][7] All PPE must be inspected before use and removed before leaving the laboratory.[2][3]

Protection Type Specific Equipment Rationale and Best Practices
Eye/Face Protection Chemical splash goggles and a full-face shield.[7][8]Provides maximum protection against splashes and aerosols. Standard safety glasses are insufficient.[2][7]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][8][9]Nitrile or butyl rubber gloves are recommended for handling acids.[8][9] Double-gloving provides an extra layer of protection.[7] Gloves must be inspected for any signs of degradation before use.[2]
Body Protection A flame-resistant laboratory coat over cotton clothing, and a chemical-resistant apron for larger quantities.[8]Provides a barrier against spills. Ensure the lab coat is fully fastened.[2]
Respiratory Protection All handling must be performed inside a certified chemical fume hood.[2] For weighing powders or potential aerosol generation, a NIOSH-approved respirator (e.g., N95 or a respirator with acid gas/organic vapor cartridges) is recommended.[3][8]Minimizes inhalation of vapors, dust, or aerosols.[2][8]
Foot Protection Closed-toe, chemical-resistant shoes.[2]Protects feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to prevent accidents and exposure.[10]

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Experimental Protocol for Safe Handling:

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the workspace is clean and uncluttered.[3] Assemble all necessary equipment, including PPE and spill cleanup materials, before starting.

  • Weighing and Transfer:

    • Handle the compound carefully to avoid generating dust or aerosols.[2]

    • Use the smallest quantity of the substance necessary for the experiment.[4]

    • For solids, consider using wet-handling techniques (e.g., dampening with a suitable solvent) to minimize dust.[3]

  • Solution Preparation:

    • Slowly add the compound to the solvent to avoid splashing.[3]

    • Keep the container covered or sealed when not in immediate use.

  • Post-Handling Cleanup:

    • Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.[2]

    • Carefully remove and dispose of contaminated PPE as hazardous waste.[2]

    • Wash hands and any exposed skin thoroughly with soap and water.[8][10]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[1][10]

  • Keep the container tightly sealed and clearly labeled with the chemical name and hazard warnings.[1][11]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[10][12]

  • Use secondary containment to prevent spills from spreading.[1]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.[8] Do not mix with other waste streams.[2]

Decontamination of Glassware and Equipment: Due to the thioether group, which can cause persistent odors, a specific decontamination procedure is required.[13][14]

  • Initial Rinse: In a fume hood, rinse contaminated glassware and equipment with a suitable solvent to remove the bulk of the chemical. Collect the rinsate as hazardous waste.

  • Bleach Bath: Submerge the rinsed items in a freshly prepared bleach solution (e.g., a 1:1 mixture of commercial bleach and water) within the fume hood.[15]

  • Soaking: Allow items to soak for at least 14-24 hours.[15] This process oxidizes the thiol/thioether components to less odorous sulfonic acids.[15][16]

  • Final Cleaning: After soaking, thoroughly rinse the items with water before standard washing.[13]

Waste Collection and Disposal:

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14][15]

  • Liquid Waste: Unused chemical, reaction mixtures, and collected rinsates must be stored in a sealed, properly labeled hazardous waste container. The label should clearly indicate that the waste contains a sulfur compound.[13]

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department according to local and federal regulations.

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Emergency Situation Immediate Action Protocol
Skin Contact Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][12]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).[17] Collect the absorbent material into a sealed container for hazardous waste disposal. Clean the spill area with soap and water.[8]
Large Spill Evacuate the area immediately.[8] Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[8]

Visual Workflow Diagram

G start_node Start: Handling Protocol prep 1. Preparation - Assemble PPE & Materials - Designate Fume Hood Area start_node->prep end_node End: Safe Completion process_node process_node decision_node decision_node waste_node Hazardous Waste Disposal waste_node->end_node handling 2. Chemical Handling - Weighing & Transfer - Solution Preparation prep->handling post_handling 3. Post-Handling Cleanup - Decontaminate Surfaces - Remove PPE Safely handling->post_handling spill Spill or Exposure? handling->spill During Handling decon 5. Equipment Decontamination - Rinse with Solvent - Soak in Bleach Bath (24h) post_handling->decon spill->post_handling No emergency 4. Emergency Protocol - Follow First Aid - Contact EHS spill->emergency Yes emergency->waste_node Collect Contaminated Materials decon->waste_node

Caption: Workflow for safely handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.